molecular formula C6H8BNO3 B594253 (4-Methoxypyridin-2-YL)boronic acid CAS No. 1333505-99-9

(4-Methoxypyridin-2-YL)boronic acid

Cat. No.: B594253
CAS No.: 1333505-99-9
M. Wt: 152.944
InChI Key: JFRFELMBEBUVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxypyridin-2-yl)boronic acid is a versatile heterocyclic building block critical in modern medicinal chemistry and drug discovery research. Its molecular structure, incorporating both a boronic acid functional group and a methoxypyridine scaffold, makes it a valuable intermediate in the synthesis of more complex bioactive molecules. Boronic acids are particularly prized in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone method for forming carbon-carbon bonds in the development of pharmaceutical compounds . The pyridine ring is a common pharmacophore found in molecules with a wide range of biological activities. Research into boronic acid analogs of known bioactive molecules, such as combretastatin A-4, has shown that these compounds can exhibit potent cytotoxicity and inhibit cancer cell proliferation, highlighting their potential in anticancer agent development . The presence of the methoxy group on the pyridine ring can be crucial for biological activity, as studies have indicated that this substituent is critical for maintaining potency in inhibiting targets like tubulin polymerization . As a research chemical, this compound offers scientists a valuable tool for exploring new chemical space, creating structure-activity relationships (SAR), and developing novel therapeutic candidates for diseases such as cancer and bacterial infections.

Properties

IUPAC Name

(4-methoxypyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-11-5-2-3-8-6(4-5)7(9)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRFELMBEBUVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CC(=C1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: (4-Methoxypyridin-2-YL)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1333505-99-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (4-Methoxypyridin-2-YL)boronic acid, a key building block in modern synthetic and medicinal chemistry. This document outlines its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols and workflow diagrams are provided to support researchers in its practical application.

Core Compound Data

This compound is a member of the heteroarylboronic acid family, which are indispensable reagents in palladium-catalyzed cross-coupling reactions. Its unique electronic and structural properties make it a valuable synthon for introducing the 4-methoxypyridine moiety into complex molecules.

Physicochemical and Spectral Data
PropertyValueSource
CAS Number 1333505-99-9Commercial Suppliers[1]
Molecular Formula C₆H₈BNO₃Benchchem[2]
Molecular Weight 152.94 g/mol Benchchem[2]
Appearance Solid (Typical for arylboronic acids)General Knowledge
Purity ≥95%BLD Pharmatech[1]
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents like Dioxane, THF, DMFGeneral Knowledge
¹H NMR Spectrum Data not available in public repositories-
¹³C NMR Spectrum Data not available in public repositories-

Synthesis and Characterization

The synthesis of 2-pyridylboronic acids can be challenging due to their propensity to undergo protodeboronation.[3] However, established methods for their preparation, typically involving halogen-metal exchange followed by borylation, can be adapted for this compound.

General Synthesis Protocol: Lithiation-Borylation

This protocol is a general method for the synthesis of 2-pyridylboronic acids from their corresponding 2-halopyridines and can be adapted for the synthesis of the title compound from 2-bromo-4-methoxypyridine.[4][5]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 2-Bromo-4-methoxypyridine in THF C Formation of 2-Lithio-4-methoxypyridine (-78 °C) A->C Reacts with B n-Butyllithium (n-BuLi) B->C E Quenching of Lithiated Intermediate C->E Reacts with D Triisopropyl borate B(O-iPr)₃ D->E G This compound E->G Followed by F Aqueous Acid (e.g., HCl) F->G

Caption: General synthesis workflow for this compound.

Methodology:

  • Reaction Setup: A solution of 2-bromo-4-methoxypyridine in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (typically 1.1 equivalents) is added dropwise while maintaining the temperature. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.[4]

  • Borylation: Triisopropyl borate (typically 1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

  • Hydrolysis & Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic solvent is removed under reduced pressure. The pH of the aqueous layer is adjusted to induce precipitation of the boronic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent system.

Applications in Drug Development

Heteroarylboronic acids are crucial building blocks in the synthesis of small molecule drugs, particularly kinase inhibitors.[6] The pyridine moiety is a common feature in many kinase inhibitors, where it can form key hydrogen bond interactions within the ATP-binding pocket of the enzyme. This compound serves as a versatile reagent for introducing this specific structural motif.

Role in Kinase Inhibitor Synthesis

Many kinase inhibitors are biaryl or heteroaryl-aryl compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing the necessary C-C bonds in these molecules.[7] Pyridineboronic acids are frequently used as the nucleophilic partner in these couplings.

Logical Workflow for Kinase Inhibitor Synthesis

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Heteroaryl Halide (Core of Kinase Inhibitor) B->C D Bi-heteroaryl Product C->D E Further Functionalization / Deprotection D->E F Final Kinase Inhibitor Drug Candidate E->F

Caption: Role of pyridinylboronic acids in kinase inhibitor synthesis.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of a heteroarylboronic acid, such as this compound, with an aryl or heteroaryl halide. This protocol is based on established methods for coupling 2-pyridyl nucleophiles.[8]

General Coupling Protocol

Reaction Scheme: this compound + Ar-X → 4-Methoxy-2-(Ar)pyridine (where Ar-X is an aryl or heteroaryl halide)

Materials and Reagents:

  • This compound (1.2 equivalents)

  • Aryl or Heteroaryl Halide (Ar-X) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine Ligand (e.g., SPhos, RuPhos) (2-10 mol%)[9]

  • Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

Procedure:

  • Reaction Setup: To a Schlenk tube or microwave vial is added the aryl halide, this compound, the base, the palladium catalyst, and the phosphine ligand.

  • Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Solvent Addition: The anhydrous solvent is added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Reaction

G A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L₂ B->C D Transmetalation C->D [(HO)₂B-Ar']⁻ E Ar-Pd(II)(Ar')L₂ D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Boronic acids are generally considered stable and have low toxicity.[10] However, standard laboratory safety precautions should always be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. 2-Pyridylboronic acids can be sensitive to air and moisture, and storage under an inert atmosphere is recommended for long-term stability.[11]

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the relevant literature and safety data sheets before any experimental work is undertaken.

References

Technical Guide: Physicochemical Characterization of (4-Methoxypyridin-2-YL)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxypyridin-2-YL)boronic acid, a member of the pyridylboronic acid family, is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, allows for the synthesis of complex biaryl and heteroaryl structures. These structures are often scaffolds for novel therapeutic agents and functional materials. An understanding of the physical properties of this compound is fundamental to its application in synthetic protocols and drug design. This technical guide provides an overview of its physical characteristics, detailed experimental protocols for their determination, and a visualization of a key reaction pathway.

Core Physical Properties

Precise quantitative data for this compound (CAS: 1333505-99-9) is not extensively reported in publicly available literature. However, data for isomeric and related methoxypyridine boronic acids can provide valuable reference points for estimating its properties. The following table summarizes available data for related compounds.

PropertyThis compound(2-Methoxypyridin-4-yl)boronic acid[1]2-Methoxy-3-pyridinylboronic acid(4-Methoxypyridin-3-yl)boronic acid hydrochloride
CAS Number 1333505-99-9762262-09-9163105-90-6874959-97-4
Molecular Formula C₆H₈BNO₃C₆H₈BNO₃C₆H₈BNO₃C₆H₉BClNO₃
Molecular Weight 152.94 g/mol 152.94 g/mol 152.94 g/mol 189.41 g/mol
Melting Point Not availableNot available140-144 °CNot available
Appearance Not availableSolidSolidSolid
Solubility Not availableNot availableNot availableNot available

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical properties of boronic acids.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For boronic acids, it's important to note that the observed value can sometimes reflect decomposition or dehydration rather than a true melt.[2]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[3]

  • Capillary tubes (sealed at one end)[4]

  • Spatula

  • Mortar and pestle (optional, for sample grinding)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground, if necessary, to ensure uniform packing. The open end of a capillary tube is pushed into the sample, and the tube is tapped gently to pack the solid into the sealed end to a height of 1-2 mm.[5]

  • Calibration: The accuracy of the melting point apparatus's thermometer should be verified using a standard compound with a known, sharp melting point.

  • Measurement:

    • Initial (Rapid) Determination: The sample is heated at a fast rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.[6]

    • Precise Determination: A fresh sample is heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.[3][6] The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[3]

  • Reporting: The result is reported as a range of temperatures. A narrow range (0.5-1.0 °C) typically indicates a high degree of purity.[3]

Solubility Determination

Solubility provides insight into the polarity and potential intermolecular interactions of a compound. A systematic approach is used to classify the solubility of an organic compound in various solvents.

Apparatus and Reagents:

  • Test tubes and rack

  • Spatula

  • Vortex mixer (optional)

  • Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Diethyl ether, Hexane[7][8]

Procedure:

  • Water Solubility: To approximately 25 mg of this compound in a test tube, add 0.75 mL of deionized water in portions. After each addition, the tube is shaken vigorously.[7] If the compound dissolves completely, it is classified as water-soluble.

  • Aqueous Acid/Base Solubility (for water-insoluble compounds):

    • 5% NaOH: If the compound is insoluble in water, its solubility in a 5% aqueous solution of sodium hydroxide is tested using the same procedure. Solubility in NaOH suggests an acidic functional group.[8][9]

    • 5% NaHCO₃: If soluble in NaOH, a separate test with 5% sodium bicarbonate is performed. Solubility in this weaker base indicates a more strongly acidic group, such as a carboxylic acid.[8]

    • 5% HCl: If insoluble in water and NaOH, the solubility in 5% hydrochloric acid is determined. Solubility in acid indicates a basic functional group, such as an amine.[8][9]

  • Organic Solvent Miscibility: The solubility or miscibility of the compound in organic solvents like diethyl ether or hexane is determined by adding the solvent dropwise to a small amount of the compound and observing for the formation of a single phase.[10]

Logical and Pathway Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and structural characterization of a novel chemical entity like this compound.

G cluster_0 Initial Analysis cluster_1 Physical Property Determination cluster_2 Structural Elucidation cluster_3 Application Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization) Synthesis->Purification MP Melting Point Determination Purification->MP Solubility Solubility Testing Purification->Solubility NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Reaction Suzuki-Miyaura Coupling NMR->Reaction MS->Reaction IR->Reaction

Caption: Workflow for the characterization of this compound.

Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[11][12] Pyridylboronic acids are important substrates in this reaction.[13][14] The following diagram outlines the generally accepted catalytic cycle.[12]

G cluster_reactants cluster_product pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)-X L₂ pd0->pd2_halide Oxidative Addition pd2_boronate R¹-Pd(II)-R² L₂ pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Product (R¹-R²) pd2_boronate->product aryl_halide Aryl Halide (R¹-X) aryl_halide->pd2_halide boronic_acid Boronic Acid (R²-B(OH)₂) boronic_acid->pd2_halide base Base base->pd2_halide

References

Synthesis of (4-Methoxypyridin-2-YL)boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (4-Methoxypyridin-2-YL)boronic acid, a valuable building block in medicinal chemistry and drug development. This document details the most common and effective synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound and its derivatives are important intermediates in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. The presence of the methoxy group and the nitrogen atom in the pyridine ring influences the electronic properties and potential binding interactions of the final compounds, making this scaffold attractive for the development of novel therapeutic agents. This guide outlines a reliable two-step synthesis commencing from the commercially available starting material, 4-methoxypyridine.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step sequence involving the initial bromination of 4-methoxypyridine to form the key intermediate, 2-bromo-4-methoxypyridine. This is followed by a lithium-halogen exchange and subsequent borylation to yield the target boronic acid.

Synthesis_Pathway 4-Methoxypyridine 4-Methoxypyridine 2-Bromo-4-methoxypyridine 2-Bromo-4-methoxypyridine 4-Methoxypyridine->2-Bromo-4-methoxypyridine Lithiation & Bromination This compound This compound 2-Bromo-4-methoxypyridine->this compound Lithium-Halogen Exchange & Borylation

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-methoxypyridine

This procedure details the regioselective bromination of 4-methoxypyridine at the 2-position via a directed ortho-metalation approach.

Reaction:

Step1_Reaction cluster_reactants Reactants cluster_product Product 4-Methoxypyridine 4-Methoxypyridine 2-Bromo-4-methoxypyridine 2-Bromo-4-methoxypyridine 4-Methoxypyridine->2-Bromo-4-methoxypyridine 1. n-BuLi, DMAE, Hexanes, -20 °C 2. C2Br2Cl4, THF, -78 °C to rt n-Butyllithium n-Butyllithium N,N-Dimethylethanolamine N,N-Dimethylethanolamine 1,2-Dibromo-1,1,2,2-tetrachloroethane 1,2-Dibromo-1,1,2,2-tetrachloroethane

Caption: Reaction scheme for the synthesis of 2-Bromo-4-methoxypyridine.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4-Methoxypyridine109.136.900.70 mL
n-Butyllithium (2.34 M in hexanes)64.0627.8611.91 mL
N,N-Dimethylethanolamine (DMAE)89.1413.931.40 mL
1,2-Dibromo-1,1,2,2-tetrachloroethane325.6616.575.40 g
Hexanes--10 mL
Tetrahydrofuran (THF)--5 mL
Diethyl ether--As needed
Water18.02-As needed
Anhydrous magnesium sulfate120.37-As needed

Procedure:

  • To a solution of N,N-dimethylethanolamine (1.40 mL, 13.93 mmol) in hexanes (10 mL) at -20 °C under a nitrogen atmosphere, add n-butyllithium (11.91 mL, 27.86 mmol, 2.34 M in hexanes).

  • Stir the reaction mixture under nitrogen for 30 minutes.

  • Add 4-methoxypyridine (0.70 mL, 6.90 mmol) dropwise. The solution will turn orange.

  • Stir the orange solution for one hour and then cool to -78 °C.

  • Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (5.40 g, 16.57 mmol) in THF (5 mL) dropwise.

  • Allow the mixture to slowly warm to room temperature overnight.

  • Quench the reaction with water at 0 °C and extract with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation (70 °C, 3 mmHg) to yield 2-bromo-4-methoxypyridine as a yellow oil.

Quantitative Data:

ProductYield (%)Appearance
2-Bromo-4-methoxypyridine62Yellow oil
Step 2: Synthesis of this compound

This procedure describes the conversion of 2-bromo-4-methoxypyridine to the target boronic acid via a lithium-halogen exchange followed by reaction with triisopropyl borate. This protocol is adapted from procedures for structurally similar pyridyl boronic acids.

Reaction:

Step2_Reaction cluster_reactants Reactants cluster_product Product 2-Bromo-4-methoxypyridine 2-Bromo-4-methoxypyridine This compound This compound 2-Bromo-4-methoxypyridine->this compound 1. n-BuLi, THF, -78 °C 2. B(O-iPr)3, -78 °C to rt 3. Acidic workup n-Butyllithium n-Butyllithium Triisopropyl borate Triisopropyl borate Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Borylation start1 Start with 4-Methoxypyridine react1 Lithiation with n-BuLi/DMAE start1->react1 react2 Bromination with C2Br2Cl4 react1->react2 workup1 Aqueous Workup & Extraction react2->workup1 purify1 Distillation workup1->purify1 product1 2-Bromo-4-methoxypyridine purify1->product1 start2 Start with 2-Bromo-4-methoxypyridine product1->start2 react3 Lithium-Halogen Exchange with n-BuLi start2->react3 react4 Borylation with Triisopropyl borate react3->react4 workup2 Acidic Workup & Extraction react4->workup2 purify2 Recrystallization / Derivatization workup2->purify2 product2 This compound purify2->product2

Stability and Storage of (4-Methoxypyridin-2-YL)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4-Methoxypyridin-2-YL)boronic acid. Drawing from available data on pyridinylboronic acids and general principles of boronic acid chemistry, this document outlines key stability concerns, degradation pathways, and best practices for handling and storage to ensure the integrity of this critical reagent in research and drug development.

Core Concepts in Boronic Acid Stability

Boronic acids are widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, their utility can be compromised by inherent instability. The stability of a given boronic acid is highly dependent on its structure and the surrounding conditions. For heteroaromatic boronic acids, and particularly 2-pyridinylboronic acids, instability is a significant concern that requires careful management.

The primary degradation pathways for boronic acids are protodeboronation and oxidation.[1][2] Understanding these pathways is crucial for developing appropriate storage and handling protocols.

Degradation Pathways of this compound

Protodeboronation

Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the loss of the boronic acid functionality.[1] This reaction is often catalyzed by acid or base and is a common side reaction in coupling reactions involving boronic acids. For 2-pyridyl boronic acids, the presence of the basic nitrogen atom can lead to the formation of a zwitterionic intermediate under neutral pH conditions, which can accelerate the rate of protodeboronation through unimolecular fragmentation.[1]

G General Pathway of Protodeboronation cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed A1 This compound A2 Protonation of Pyridine Nitrogen A1->A2 A3 Electrophilic substitution by H+ A2->A3 A4 4-Methoxypyridine + B(OH)3 A3->A4 B1 This compound B2 Formation of Boronate Anion [(ArB(OH)3)-] B1->B2 B3 Reaction with Water B2->B3 B4 4-Methoxypyridine + B(OH)4- B3->B4

Protodeboronation Pathways
Oxidation

Boronic acids are susceptible to oxidation, which can convert the boronic acid to a hydroxyl group, yielding the corresponding phenol (in this case, 2-hydroxy-4-methoxypyridine) and boric acid.[2] This process can be initiated by atmospheric oxygen and reactive oxygen species, and may be accelerated by factors such as light and the presence of metal catalysts.[3][4] For peptide boronic acid derivatives, oxidative degradation has been identified as a major pathway, often initiated by cleavage of the boronic acid group to yield an alcohol.[3][4][5]

G General Pathway of Oxidative Degradation reactant This compound intermediate Peroxyboronate Intermediate reactant->intermediate Oxidation oxidant Reactive Oxygen Species (e.g., H2O2, O2) oxidant->intermediate product1 2-Hydroxy-4-methoxypyridine intermediate->product1 product2 Boric Acid (B(OH)3) intermediate->product2

Oxidative Degradation Pathway

Recommended Storage and Handling

To mitigate degradation and ensure the quality of this compound, specific storage and handling procedures are essential. The following recommendations are compiled from various supplier safety data sheets (SDS) for this compound and its isomers.

ParameterRecommendationRationale
Temperature Store in a freezer, under -20°C for long-term storage. Short-term storage at 2-8°C is also cited.Low temperatures slow down the rates of chemical degradation reactions, including protodeboronation and oxidation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes contact with atmospheric oxygen and moisture, thereby reducing oxidative degradation and hydrolysis.
Moisture Keep container tightly closed in a dry place.Boronic acids can be hygroscopic, and moisture can facilitate protodeboronation.
Light Store away from light.Light can provide the energy to initiate or accelerate oxidative degradation pathways.
Purity ≥95%High purity minimizes the presence of potential catalysts for degradation.

Experimental Protocols for Stability Assessment

Due to the lack of published, specific stability-indicating methods for this compound, this section outlines general experimental protocols for conducting forced degradation studies and for the development of analytical methods to monitor its stability.

Forced Degradation Studies

Forced degradation studies are crucial for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[6][7][8][9]

Objective: To intentionally degrade the this compound sample under various stress conditions to generate potential degradation products.

General Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).

  • Stress Conditions: Expose the sample solutions to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid sample and a solution at elevated temperatures (e.g., 60°C, 80°C).

    • Photolytic Degradation: Expose the solid sample and a solution to UV and visible light.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acid- and base-stressed samples before analysis.

  • Analysis: Analyze the samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to separate and detect the parent compound and any degradation products.

G Workflow for Forced Degradation Study start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sample Sample at Various Time Points stress->sample neutralize Neutralize (if necessary) sample->neutralize analyze Analyze by HPLC-PDA neutralize->analyze end Identify Degradation Products and Pathways analyze->end

Forced Degradation Study Workflow
Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[10][11][12][13][14]

Objective: To develop a chromatographic method capable of separating this compound from its process impurities and degradation products.

Method Development Strategy:

  • Column Selection: Start with a C18 reversed-phase column, which is a versatile choice for a wide range of small molecules.

  • Mobile Phase Selection:

    • Aqueous Phase (A): A buffered aqueous solution (e.g., phosphate or acetate buffer) to control the pH and improve peak shape. The pH should be chosen to ensure the analyte is in a single ionic form.

    • Organic Phase (B): Acetonitrile or methanol.

  • Elution Mode: A gradient elution is generally preferred for stability-indicating methods to ensure the elution of both polar and non-polar degradation products within a reasonable run time.

  • Detection: A Photodiode Array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.

  • Optimization: Optimize the gradient profile, flow rate, column temperature, and injection volume to achieve good resolution between the main peak and all degradation product peaks.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

NMR Spectroscopy for Degradation Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the degradation of boronic acids.[15][16][17][18][19] ¹¹B NMR is particularly useful as the chemical shift of the boron atom is sensitive to its chemical environment, allowing for the differentiation between the boronic acid and its derivatives, such as boronate esters or degradation products.[15][16] ¹H NMR can also be used to monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products.

General Procedure for NMR Monitoring:

  • Prepare a solution of this compound in a suitable deuterated solvent.

  • Acquire an initial ¹H and ¹¹B NMR spectrum (time = 0).

  • Store the NMR tube under the desired stability testing conditions (e.g., at a specific temperature).

  • Acquire subsequent NMR spectra at various time intervals.

  • Integrate the relevant signals to quantify the remaining parent compound and the formation of degradation products over time.

Biological Interactions and Signaling Pathways

While this compound is a valuable building block in medicinal chemistry, specific information regarding its direct involvement in signaling pathways is not well-documented in publicly available literature.[20][21][22][23][24][25][26] However, the boronic acid functional group is known to interact with biological targets, most notably serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue.[27] This interaction is the basis for the mechanism of action of several FDA-approved boronic acid-containing drugs, such as bortezomib.[24][27]

Given its structure, it is plausible that this compound could be explored as a fragment or building block in the design of inhibitors for various enzymes, where the methoxypyridine moiety could provide specific interactions with the target protein, and the boronic acid would act as the reactive "warhead".

G General Interaction of Boronic Acids with Serine Proteases cluster_protein Serine Protease Active Site serine Catalytic Serine (-OH) histidine Catalytic Histidine serine->histidine H-bond complex Tetrahedral Adduct (Reversible Covalent Complex) serine->complex Covalent Bond Formation boronic_acid This compound boronic_acid->complex Interaction

Boronic Acid Interaction with Serine Proteases

Conclusion

The stability of this compound is a critical factor for its successful application in research and drug development. While inherently susceptible to protodeboronation and oxidation, proper storage and handling—specifically, low temperature, inert atmosphere, and protection from light and moisture—can significantly preserve its integrity. For rigorous stability assessment, forced degradation studies coupled with the development of a validated stability-indicating HPLC method are recommended. NMR spectroscopy serves as a valuable complementary tool for monitoring degradation kinetics. Although its specific biological roles are not yet fully elucidated, its chemical structure suggests potential for the development of targeted therapeutics, particularly as an inhibitor of serine proteases. This guide provides a foundational framework for researchers and scientists to effectively manage and utilize this important chemical entity.

References

Navigating the Solubility Landscape of (4-Methoxypyridin-2-YL)boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the solubility of active pharmaceutical ingredients and key intermediates is a cornerstone of successful formulation and process development. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (4-Methoxypyridin-2-YL)boronic acid, a vital building block in contemporary medicinal chemistry. Due to the limited availability of precise quantitative data in public literature, this guide synthesizes known qualitative information and offers insights based on the behavior of structurally analogous boronic acids.

Core Concepts in Boronic Acid Solubility

The solubility of boronic acids is a multifaceted phenomenon governed by the interplay of the boronic acid group's unique chemistry and the overall physicochemical properties of the molecule. The polarity imparted by the methoxy and pyridinyl moieties, combined with the Lewis acidic nature of the boronic acid group, dictates its interaction with various solvents. A critical consideration is the propensity of boronic acids to undergo reversible dehydration to form cyclic boroxines (anhydrides), which can exhibit significantly different solubility profiles from the monomeric acid. This equilibrium can be influenced by the solvent, temperature, and concentration.

Qualitative Solubility Profile

Based on general principles of boronic acid solubility and information on related compounds, a qualitative solubility profile for this compound can be inferred.

Solvent ClassCommon SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe pyridine nitrogen and the methoxy group can form hydrogen bonds with protic solvents. The boronic acid group also contributes to polarity.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneHighThese solvents are excellent hydrogen bond acceptors and can effectively solvate the polar functional groups of the molecule. DMSO is often used to prepare stock solutions of boronic acids.
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateEthers can act as hydrogen bond acceptors, leading to some degree of solubility.
Halogenated Dichloromethane (DCM), ChloroformLow to ModerateWhile capable of some dipole-dipole interactions, these solvents are generally less effective at solvating highly polar molecules.
Non-polar Hexane, TolueneVery LowThe significant polarity of this compound results in poor interaction with non-polar hydrocarbon solvents.

Experimental Determination of Solubility

Accurate determination of solubility is paramount for process chemistry and formulation. The following is a generalized experimental protocol for assessing the solubility of a solid compound like this compound.

Materials and Equipment:
  • This compound

  • A range of analytical grade solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetone, THF, DCM, hexane)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars or orbital shaker

  • Constant temperature bath or incubator

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Calibrated pipettes and syringes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

Protocol for Equilibrium Solubility Determination:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can establish the minimum time required to achieve equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

    • Calculate the original solubility in the solvent by accounting for the dilution factor. Express the solubility in units such as mg/mL or g/L.

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

G Workflow for Solubility Determination A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B Incubation C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample to known volume D->E F Analyze by HPLC or UV-Vis E->F G Calculate solubility from calibration curve F->G

Caption: A flowchart of the experimental procedure for determining compound solubility.

Logical Approach to Solvent Selection

For drug development professionals, the selection of an appropriate solvent system is a critical decision. The following diagram outlines a logical approach to solvent screening for a compound like this compound.

G Solvent Selection Logic for a Polar Boronic Acid Start Compound: This compound Polarity Assess Polarity: High (Pyridinyl, Methoxy, Boronic Acid) Start->Polarity Screening Initial Solvent Screening Polarity->Screening Protic Polar Protic (Water, Alcohols) Screening->Protic Test Aprotic Polar Aprotic (DMSO, DMF, Acetone) Screening->Aprotic Test NonPolar Non-Polar (Hexane, Toluene) Screening->NonPolar Test ProticResult Expected: Moderate to High Solubility (Good for aqueous formulations) Protic->ProticResult AproticResult Expected: High Solubility (Good for stock solutions, reactions) Aprotic->AproticResult NonPolarResult Expected: Low Solubility (Good for precipitation/crystallization) NonPolar->NonPolarResult

Caption: A decision tree for selecting appropriate solvents based on compound polarity.

Conclusion

While specific quantitative solubility data for this compound remains elusive in publicly accessible databases, a strong qualitative understanding can be established based on its structural features and the known behavior of similar boronic acids. For definitive quantitative data, the experimental protocol outlined in this guide provides a robust framework for in-house determination. This information is crucial for guiding formulation development, optimizing reaction conditions, and ensuring the successful application of this important chemical intermediate in research and development.

An In-depth Technical Guide to (4-Methoxypyridin-2-YL)boronic acid: A Key Building Block for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: November 2025

(4-Methoxypyridin-2-YL)boronic acid is a crucial heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its utility as a versatile building block, particularly in the synthesis of Janus kinase (JAK) inhibitors, positions it as a molecule of high interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapies.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of commercial chemical suppliers. The compound is typically supplied as a solid with purity levels suitable for research and development purposes. Key physicochemical data are summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number 762262-09-9
Molecular Formula C₆H₈BNO₃
Molecular Weight 152.94 g/mol
Appearance White to off-white solid
Purity ≥95% (typically offered)
Solubility Soluble in organic solvents like DMSO and methanol

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is most commonly achieved through a metal-halogen exchange reaction of a corresponding halopyridine derivative, followed by quenching with a borate ester. A representative experimental protocol starting from 2-bromo-4-methoxypyridine is detailed below. This procedure is based on established methodologies for the synthesis of pyridine boronic acids.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromo-4-methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 2-bromo-4-methoxypyridine (1.0 equivalent) dissolved in anhydrous THF.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

  • Quenching and Extraction: The reaction is quenched by the slow addition of 1M HCl at 0 °C until the solution is acidic (pH ~2). The aqueous layer is then extracted three times with diethyl ether.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or silica gel column chromatography to afford the final product.

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product 2-Bromo-4-methoxypyridine 2-Bromo-4-methoxypyridine Lithiation Lithiation (n-BuLi, THF, -78°C) 2-Bromo-4-methoxypyridine->Lithiation Borylation Borylation (Triisopropyl borate) Lithiation->Borylation Quench Aqueous Workup (HCl) Borylation->Quench Product This compound Quench->Product

Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (typically 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a round-bottom flask is added the aryl halide, this compound, the palladium catalyst, and the base.

  • Solvent Addition: The chosen solvent system is added, and the flask is fitted with a condenser.

  • Degassing: The reaction mixture is thoroughly degassed by bubbling argon or nitrogen through the solution for 15-30 minutes.

  • Heating: The mixture is heated to the desired temperature (typically 80-110 °C) under an inert atmosphere and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl or heteroaryl compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product BoronicAcid This compound Catalyst Pd Catalyst BoronicAcid->Catalyst ArylHalide Aryl Halide (Ar-X) ArylHalide->Catalyst Base Base CoupledProduct Coupled Product (Ar-Py-OMe) Catalyst->CoupledProduct Base->Catalyst Solvent Solvent & Heat Solvent->Catalyst G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Association STAT STAT Receptor->STAT 5. STAT Recruitment JAK_P P-JAK JAK->JAK_P 3. Activation (Phosphorylation) JAK_P->Receptor JAK_P->STAT 6. STAT Phosphorylation STAT_P P-STAT STAT_dimer P-STAT Dimer STAT_P->STAT_dimer 7. Dimerization Gene Gene Transcription STAT_dimer->Gene 8. Nuclear Translocation & Gene Regulation Inhibitor JAK Inhibitor (derived from This compound) Inhibitor->JAK Inhibition

An In-depth Technical Guide to the Molecular Structure of (4-Methoxypyridin-2-YL)boronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxypyridin-2-YL)boronic acid is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. As a key building block, its structural and chemical properties are crucial for its application in the development of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic methodologies related to this compound. Due to the limited availability of specific experimental data for this particular isomer, this guide leverages data from closely related analogues to provide a thorough and practical resource.

Molecular Structure and Properties

This compound, with the CAS number 1333505-99-9, is a derivative of pyridine where a boronic acid group is substituted at the 2-position and a methoxy group at the 4-position. The presence of the nitrogen atom in the pyridine ring, the electron-donating methoxy group, and the versatile boronic acid moiety contribute to its unique chemical reactivity.

General Properties

The general chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueReference
CAS Number 1333505-99-9[1]
Molecular Formula C₆H₈BNO₃[2]
Molecular Weight 152.94 g/mol [2]
Appearance Expected to be a solid[3]
Storage Conditions Inert atmosphere, store in freezer (-20°C)[4]
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be inferred from related compounds and general principles of spectroscopy.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the hydroxyl protons of the boronic acid. The chemical shifts and coupling constants of the pyridine protons would be influenced by the positions of the methoxy and boronic acid groups.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons would be indicative of the substitution pattern.

  • ¹¹B NMR: Boron-11 NMR is a key technique for characterizing boronic acids. A signal in the range of 28-30 ppm is typically observed for the trigonal planar boron center of a boronic acid.[5]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (boronic acid)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (methoxy)2850-2960
C=N, C=C stretch (pyridine)1400-1600
B-O stretch1310-1380
C-O stretch (methoxy)1000-1300

1.2.3. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would offer further structural insights.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the lithiation of a suitable halo-substituted precursor followed by reaction with a borate ester. This method is widely used for the preparation of pyridinylboronic acids.

Reaction Scheme:

G cluster_0 Synthesis of this compound start 2-Bromo-4-methoxypyridine reagent1 n-BuLi, THF, -78 °C intermediate 2-Lithio-4-methoxypyridine start->intermediate Lithiation reagent2 B(OiPr)₃ borate_complex Borate Ester Intermediate intermediate->borate_complex Borylation reagent3 H₃O⁺ product This compound borate_complex->product Hydrolysis

A plausible synthetic workflow for this compound.

Experimental Procedure:

  • Preparation of the Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.

  • Lithiation: The flask is charged with 2-bromo-4-methoxypyridine dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithiated intermediate.

  • Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The pH of the combined aqueous layers is adjusted to approximately 7.5 with a base, leading to the precipitation of the crude product.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.

Characterization

The synthesized this compound should be characterized using the spectroscopic methods outlined in section 1.2 to confirm its identity and purity.

Applications in Drug Development and Organic Synthesis

Pyridine-containing boronic acids are valuable reagents in organic chemistry, particularly in the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[4] This reaction is a cornerstone of modern drug discovery, enabling the synthesis of complex biaryl structures.

Suzuki_Coupling Boronic_Acid This compound Catalyst Pd Catalyst + Base Boronic_Acid->Catalyst Aryl_Halide Ar-X (Aryl Halide) Aryl_Halide->Catalyst Product Ar-(4-Methoxypyridin-2-YL) (Biaryl Product) Catalyst->Product

General scheme of a Suzuki-Miyaura cross-coupling reaction.

The unique electronic properties of the 4-methoxypyridine moiety can influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Boronic acids themselves have emerged as a significant class of therapeutic agents, with several approved drugs targeting enzymes through the formation of reversible covalent bonds.[6] The boronic acid functional group can interact with diols, which is a recognition motif present in many biological molecules, including carbohydrates and some amino acid side chains.[7]

Signaling Pathways and Biological Activity

JAK_STAT_Pathway cluster_pathway Simplified JAK-STAT Signaling Pathway cluster_inhibition Potential Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK (Potential Target) Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Inhibitor This compound -based Inhibitor Inhibitor->JAK Inhibits

Potential role of inhibitors derived from this compound in the JAK-STAT pathway.

The development of inhibitors based on the this compound scaffold could offer new therapeutic strategies for diseases driven by dysregulated JAK-STAT signaling. Further research is required to explore the specific biological activities of this compound and its derivatives.

Conclusion

This compound is a promising building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. This guide has provided an overview of its molecular structure, properties, and a plausible synthetic methodology. While specific experimental data for this isomer is limited, the information presented, based on closely related compounds, serves as a valuable resource for researchers in the field. Further investigation into the specific properties and biological activities of this compound is warranted to fully realize its potential.

References

An In-depth Technical Guide to the Safety and Handling of (4-Methoxypyridin-2-YL)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxypyridin-2-YL)boronic acid is a heterocyclic organic compound that belongs to the extensive family of boronic acids. These compounds are widely utilized in organic synthesis, particularly as key reagents in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in many biologically active molecules and functional materials.[3][4] The pyridine moiety in this compound makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents.[1][5] Boronic acids and their derivatives are being explored for a wide range of biological activities, including as enzyme inhibitors.[6][7][8]

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be classified as an irritant.

GHS Hazard Statements (Anticipated):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Pictogram (Anticipated):

  • Exclamation mark (GHS07)

Signal Word (Anticipated):

  • Warning

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes available data for the target compound and data for analogous compounds for reference.

PropertyThis compound2-Methoxypyridine-4-boronic acid4-Methoxyphenylboronic acid
CAS Number 1333505-99-9762262-09-95720-07-0
Molecular Formula C6H8BNO3C6H8BNO3C7H9BO3
Molecular Weight 152.95 g/mol 152.94 g/mol 151.96 g/mol
Appearance Not specifiedWhite to yellow solidWhite to off-white solid
Melting Point Not specified65-70 °C204-208 °C
Boiling Point Not specifiedNot availableNot available
Solubility Not specifiedNot specifiedNot specified

Safe Handling and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

AspectGuideline
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
Hygiene Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Respiratory Protection If dust is generated, use a NIOSH-approved respirator.
Storage Store in a tightly sealed container in a cool, dry place. Some boronic acids are moisture-sensitive and should be stored under an inert atmosphere.
Incompatibilities Avoid contact with strong oxidizing agents and strong acids.

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate the area.

  • Wear appropriate personal protective equipment (PPE) .

  • Contain the spill.

  • Clean up: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place in a suitable, labeled container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling Reaction

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction using a methoxypyridine boronic acid. This protocol may need to be optimized for this compound and the specific coupling partner.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol)

  • Base (e.g., K2CO3, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Visualizations

Safe Handling Workflow

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response a Consult SDS b Assess Risks a->b c Select Appropriate PPE (Goggles, Gloves, Lab Coat) b->c d Work in a Ventilated Area (Fume Hood) c->d e Weigh and Transfer Carefully (Avoid Dust Generation) d->e f Keep Container Tightly Closed e->f g Clean Work Area f->g h Dispose of Waste Properly g->h i Wash Hands Thoroughly h->i i->a For Next Use j Eye Contact: Flush with Water m Seek Medical Attention j->m k Skin Contact: Wash with Soap and Water k->m l Inhalation: Move to Fresh Air l->m

Caption: A logical workflow for the safe handling of this compound.

Role in Drug Discovery

G Role of this compound in Drug Discovery a This compound (Building Block) c Suzuki-Miyaura Coupling a->c b Aryl/Heteroaryl Halide (Coupling Partner) b->c d Biaryl/Heteroaryl Compound Library c->d e High-Throughput Screening d->e f Identification of 'Hits' e->f g Lead Optimization f->g h Preclinical Candidate g->h

Caption: General scheme for the use of boronic acids in drug discovery.

Suzuki-Miyaura Catalytic Cycle

G Suzuki-Miyaura Catalytic Cycle cluster_reactants pd0 Pd(0)Ln pd2_halide R1-Pd(II)Ln-X pd0->pd2_halide Oxidative Addition pd2_boronate R1-Pd(II)Ln-R2 pd2_halide->pd2_boronate Transmetalation (+ Base) pd2_boronate->pd0 Reductive Elimination product R1-R2 (Biaryl Product) aryl_halide R1-X (Aryl Halide) boronic_acid R2-B(OH)2 (Boronic Acid)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Methodological & Application

Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. (4-Methoxypyridin-2-YL)boronic acid is a valuable building block in this context, providing a methoxypyridine moiety that is frequently found in biologically active molecules. The electron-rich nature of the pyridine ring, modified by the methoxy group, influences its reactivity and makes the optimization of coupling conditions crucial for achieving high yields and purity.

These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura coupling reactions, including detailed protocols, reaction conditions, and a summary of expected outcomes based on analogous pyridylboronic acid couplings.

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound (such as a boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.[2][3] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[1][4]

The catalytic cycle, a fundamental concept for understanding and optimizing the reaction, consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) complex. This is often the rate-determining step.[3]

  • Transmetalation: The organoboron reagent (R²-B(OH)₂), activated by the base, transfers its organic group (R²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Experimental Protocols

The following protocols are generalized based on successful Suzuki-Miyaura couplings of structurally similar 2-pyridylboronic acids and can be adapted for this compound.[5][6] Optimization of specific parameters may be necessary for different substrates.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the ligand (if required).

  • Reagent Addition: Add the base (2.0-3.0 equiv) and the solvent.

  • Reaction Execution: Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of pyridinylboronic acids with various aryl halides. These serve as a starting point for optimizing reactions with this compound.

Table 1: Recommended Catalysts, Bases, and Solvents

CatalystLigand (if applicable)BaseSolventTypical Temperature (°C)
Pd(PPh₃)₄-K₃PO₄, Na₂CO₃, Cs₂CO₃1,4-Dioxane, Toluene, DMF80 - 110
Pd₂(dba)₃P(t-Bu)₃, PCy₃, SPhosK₃PO₄, KF1,4-Dioxane, THFRoom Temp. - 100
Pd(OAc)₂PPh₃, PCy₃, Buchwald LigandsK₂CO₃, CsFToluene, Acetonitrile, Water mixtures60 - 100
PdCl₂(dppf)-Na₂CO₃, K₃PO₄1,4-Dioxane, DMF80 - 120

Table 2: Substrate Scope and Expected Yields (based on analogous 2-pyridylboronic acids)

Aryl Halide (Ar-X)ProductTypical Yield Range (%)Notes
4-Bromoanisole2-(4-Methoxyphenyl)-4-methoxypyridine70-90Electron-rich aryl bromides generally couple well.
4-Bromobenzonitrile4-(4-Methoxypyridin-2-yl)benzonitrile60-85Electron-poor aryl bromides are also effective coupling partners.
1-Bromo-3,5-bis(trifluoromethyl)benzene2-(3,5-Bis(trifluoromethyl)phenyl)-4-methoxypyridine75-85Sterically hindered and electron-deficient substrates can provide good yields with appropriate ligand choice.[5]
4-Chloro-n-butylbenzene2-(4-n-Butylphenyl)-4-methoxypyridine70-80Aryl chlorides may require more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands).[5]
3-Chloropyridine4-Methoxy-2,3'-bipyridine80-95Heteroaryl halides are generally good substrates.[5]

Mandatory Visualizations

Suzuki_Miyaura_Workflow Reactants Reactants This compound + Aryl Halide (Ar-X) Reaction_Vessel Reaction Setup - Inert Atmosphere - Solvent - Base - Pd Catalyst Reactants->Reaction_Vessel Heating Heating & Stirring Reaction_Vessel->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product (Biaryl Compound) Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX OxAdd Oxidative Addition OxAdd->PdII_RX PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation Transmetalation Transmetalation->PdII_R1R2 PdII_R1R2->Pd0 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArX R¹-X ArX->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of a wide range of biaryl and heteroaryl compounds via the Suzuki-Miyaura coupling. By selecting the appropriate palladium catalyst, base, and solvent system, high yields of the desired coupled products can be achieved. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this building block in their synthetic endeavors, from small-scale discovery to larger-scale drug development campaigns. As with any chemical reaction, careful optimization for each specific substrate combination is recommended to achieve the best results.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (4-Methoxypyridin-2-YL)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of (4-Methoxypyridin-2-YL)boronic acid with various aryl and heteroaryl halides. This reaction is a cornerstone in the synthesis of complex biaryl structures, which are pivotal in medicinal chemistry, particularly in the development of targeted therapies such as Janus kinase (JAK) inhibitors.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. For drug development professionals, this reaction is instrumental in synthesizing complex molecular scaffolds. This compound is a key building block in the synthesis of various pharmaceutical compounds. Its cross-coupling with aryl halides provides a direct route to substituted 2-arylpyridines, a motif present in numerous biologically active molecules. A significant application of this chemistry is in the synthesis of Janus kinase (JAK) inhibitors, which are crucial in the treatment of autoimmune diseases and certain cancers. The JAK-STAT signaling pathway is a critical communication route for cells, and its dysregulation is implicated in these conditions.

The JAK-STAT Signaling Pathway and Inhibition

The JAK-STAT signaling pathway is a primary route for a multitude of cytokines and growth factors to transmit signals from outside the cell to the nucleus, leading to changes in gene expression.[1][2] The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[3] Upon cytokine binding, the receptor activates the associated JAKs, which then phosphorylate the STAT proteins.[3] These phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors, regulating the expression of genes involved in inflammation, immunity, and cell proliferation.[1][2][3]

In various autoimmune diseases and cancers, the JAK-STAT pathway is constitutively active, leading to pathological gene expression. JAK inhibitors are small molecules designed to block the activity of one or more of the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2), thereby interrupting this signaling cascade and reducing the inflammatory response or cell proliferation.[4] The synthesis of many of these inhibitors relies on the formation of a key biaryl bond, often achieved through a palladium-catalyzed cross-coupling reaction.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation and DNA Binding JAK_Inhibitor JAK Inhibitor (e.g., Tofacitinib) JAK_Inhibitor->JAK Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 6. Transcription

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Palladium Catalysts for the Cross-Coupling of this compound

The choice of palladium catalyst and reaction conditions is critical for achieving high yields and purity in the Suzuki-Miyaura cross-coupling of this compound. Several catalysts have been shown to be effective for the coupling of pyridylboronic acids.

CatalystLigandBaseSolventTemperature (°C)Typical Catalyst Loading (mol%)Reference
Pd(PPh₃)₂Cl₂TriphenylphosphineNa₂CO₃, K₂CO₃, K₃PO₄1,4-Dioxane, DMF80 - 1101 - 5[1]
Pd(dppf)Cl₂dppfNa₂CO₃, K₃PO₄1,4-Dioxane, Toluene80 - 1001 - 5[5]
Pd₂(dba)₃Various phosphines (e.g., SPhos, XPhos)K₃PO₄, KF1,4-Dioxane, THFRoom Temp - 1001 - 3[6]
Pd(OAc)₂TriphenylphosphineNa₂CO₃n-Propanol/WaterReflux0.5 - 2[7]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates.

General Workflow for Suzuki-Miyaura Cross-Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Halide, This compound, and Palladium Catalyst in Solvent Degas Degas the Mixture (e.g., with Argon or Nitrogen) Reagents->Degas Base Add Degassed Aqueous Base Degas->Base Heat Heat the Reaction Mixture (e.g., Reflux) Base->Heat Monitor Monitor Reaction Progress (e.g., by TLC or LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Extract with an Organic Solvent Cool->Extract Wash Wash Organic Layer (e.g., with Brine) Extract->Wash Dry Dry over Anhydrous Sulfate (e.g., Na₂SO₄ or MgSO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Using Pd(PPh₃)₂Cl₂ in 1,4-Dioxane

This protocol is adapted from a general procedure for the cross-coupling of pyridylboronic acids.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)

  • 1 M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), and Pd(PPh₃)₂Cl₂ (0.05 equiv).

  • Add degassed 1,4-dioxane and stir the mixture at room temperature for 30 minutes.

  • Add the degassed 1 M aqueous Na₂CO₃ solution (3.0 equiv).

  • Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 8-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the solvent in vacuo.

  • To the residue, add ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Using Pd(dppf)Cl₂ in Dioxane

This protocol is suitable for a range of hetero(aryl) boronic acids and may offer improved yields for certain substrates.[5]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Sodium triphosphate (Na₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (optional, can be beneficial for boronic esters)[5]

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Na₃PO₄ (3.0 equiv).

  • Add degassed 1,4-dioxane. If starting with a boronic ester, the addition of 20% water may be beneficial.[5]

  • Seal the vial and heat the mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various pyridylboronic acids, which can be considered representative for this compound.

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv)SolventTime (h)Yield (%)Reference
2-Amino-5-bromopyrazine2-Methoxy-5-pyridylboronic acidPd(PPh₃)₂Cl₂ (5)Na₂CO₃ (3)1,4-Dioxane885[1]
3-Bromoquinoline2-Methoxy-3-pyridylboronic acidPd(PPh₃)₂Cl₂ (5)Na₂CO₃ (3)1,4-Dioxane878[1]
4-BromoanisoleLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5) / Ligand 1 (4.5)K₃PO₄ (3)1,4-Dioxane1274[8]
4-ChlorobenzonitrileLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5) / Ligand 2 (4.5)KF (3)1,4-Dioxane1273[8]
Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acidPd(dppf)Cl₂ (10)Na₃PO₄ (3)Dioxane1289[5]

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a robust and efficient method for the synthesis of 2-arylpyridines, which are key intermediates in the development of pharmaceuticals, including JAK inhibitors. The selection of the appropriate palladium catalyst, ligand, base, and solvent system is crucial for optimizing reaction yields and purity. The protocols provided herein offer a solid starting point for researchers in this field.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-Methoxypyridin-2-YL)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the Suzuki-Miyaura cross-coupling of (4-Methoxypyridin-2-YL)boronic acid with various aryl and heteroaryl halides. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heterobiaryl structures.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and in materials science for the creation of novel organic materials. This compound is a valuable reagent in these applications due to the prevalence of the 4-methoxypyridine moiety in biologically active molecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate.

This document outlines optimized reaction conditions, including catalyst systems, bases, and solvents, to achieve high yields and purity in the coupling of this compound with a range of coupling partners.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides under different reaction conditions.

Table 1: Coupling with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd₂(dba)₃ (1.5)Tri(tert-butyl)phosphine (3)K₃PO₄ (3)Dioxane1001285
21-Bromo-4-fluorobenzenePd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/H₂O (4:1)901678
34-BromobenzonitrilePdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF110892
43-BromopyridinePd(OAc)₂ (2)SPhos (4)K₂CO₃ (3)1,4-Dioxane/H₂O (5:1)1001875

Table 2: Coupling with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-ChlorotoluenePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)t-BuOH1102465
21-Chloro-4-(trifluoromethyl)benzenePd(OAc)₂ (3)RuPhos (6)CsF (3)Toluene1203658
32-ChloropyridinePdCl₂(dppf) (5)-K₂CO₃ (3)DME/H₂O (4:1)1002472

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv.)

  • Solvent (e.g., Toluene/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, palladium catalyst, and base.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 16 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol for Coupling with 4-Bromoanisole

Materials:

  • This compound (184 mg, 1.2 mmol)

  • 4-Bromoanisole (187 mg, 1.0 mmol)

  • Pd₂(dba)₃ (13.7 mg, 0.015 mmol)

  • Tri(tert-butyl)phosphine (6.1 mg, 0.03 mmol)

  • Potassium phosphate (K₃PO₄) (637 mg, 3.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • In a glovebox, combine this compound, 4-bromoanisole, Pd₂(dba)₃, tri(tert-butyl)phosphine, and K₃PO₄ in a sealed tube.

  • Add anhydrous 1,4-dioxane to the tube.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours with stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over MgSO₄.

  • Concentrate the solution in vacuo and purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-(4-methoxyphenyl)-4-methoxypyridine.

Mandatory Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base solvent Add Degassed Solvent reagents->solvent 1. heating Heat and Stir under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring 2. extraction Aqueous Workup (Extraction) monitoring->extraction purification Column Chromatography extraction->purification 3. product product purification->product Pure Product Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'B(OR)₂ + Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Product Ar-Pd(II)-Ar'(L_n)->Ar-Ar'

Application Notes and Protocols for the Use of (4-Methoxypyridin-2-YL)boronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxypyridin-2-YL)boronic acid is a key building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with therapeutic potential. Its utility is most prominently demonstrated in the construction of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of such compounds, with a focus on inhibitors of the Janus kinase (JAK) family.

Key Applications

The primary application of this compound in medicinal chemistry is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide. This synthetic strategy is instrumental in the assembly of the core scaffolds of numerous kinase inhibitors.

Specifically, the 4-methoxypyridinyl moiety is a common feature in a variety of potent and selective JAK inhibitors. These inhibitors target the JAK-STAT signaling pathway, which plays a crucial role in the immune system.

Data Presentation: Representative Kinase Inhibitor Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for several representative JAK inhibitors. While not all of these compounds are explicitly synthesized from this compound, they represent the types of potent kinase inhibitors that can be accessed using this or structurally similar building blocks.

Table 1: IC50 Values of Selected JAK Inhibitors

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
Tofacitinib112201-[1]
Baricitinib5.95.7>40053[2]
Upadacitinib43200>1000-[1]
Filgotinib1028810116[1][3]
Ruxolitinib3.32.8>40019[3]

Table 2: IC50 Values of Additional Kinase Inhibitors

CompoundKinase TargetIC50 (nM)Reference
RitlecitinibJAK333.1[3]
OclacitinibJAK110[3]
PacritinibJAK223[1]
MomelotinibJAK1/JAK211/18[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Pinacol Ester

This protocol describes a general method for the synthesis of the pinacol ester of this compound, which is often more stable and easier to handle than the free boronic acid.

Materials:

  • 2-Bromo-4-methoxypyridine

  • Bis(pinacolato)diboron (B2pin2)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-4-methoxypyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

  • Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • Add Pd(dppf)Cl2·CH2Cl2 (0.03 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound pinacol ester.

Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl compound, a common core for kinase inhibitors.

Materials:

  • This compound or its pinacol ester (1.2 equiv)

  • Aryl or heteroaryl halide (e.g., 2-amino-4-chloropyrimidine) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2·CH2Cl2) (0.05 equiv)

  • Base (e.g., K2CO3, Cs2CO3, or Na2CO3) (2.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, or DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, combine the aryl halide (1.0 equiv), this compound or its pinacol ester (1.2 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (0.05 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature.

  • If a biphasic solvent system is used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.[6]

Visualizations

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors.[7][8] Its dysregulation is implicated in various diseases. The following diagram illustrates the canonical JAK-STAT signaling pathway.

JAK_STAT_Pathway Canonical JAK-STAT Signaling Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive Inactive STAT Receptor->STAT_inactive 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Receptor Phosphorylation STAT_active Active STAT Dimer STAT_inactive->STAT_active 5. STAT Dimerization Nucleus Nucleus STAT_active->Nucleus 6. Nuclear Translocation DNA DNA STAT_active->DNA 7. DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Transcriptional Regulation Suzuki_Workflow General Workflow for Suzuki-Miyaura Coupling Start Start Combine_Reagents Combine Aryl Halide, Boronic Acid, Base, & Catalyst Start->Combine_Reagents Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Combine_Reagents->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_React Heat and Stir (Monitor Progress) Add_Solvent->Heat_React Workup Reaction Workup (Cool, Extract) Heat_React->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Pure Biaryl Product Purification->Product Drug_Discovery_Logic Drug Discovery Pathway Building_Block (4-Methoxypyridin-2-YL) boronic acid Suzuki_Coupling Suzuki-Miyaura Coupling Building_Block->Suzuki_Coupling Scaffold Core Scaffold (e.g., Pyridinyl-pyrimidine) Suzuki_Coupling->Scaffold SAR_Optimization SAR Optimization (Analog Synthesis) Scaffold->SAR_Optimization Lead_Compound Lead Compound SAR_Optimization->Lead_Compound Biological_Testing Biological Testing (IC50 Determination) Lead_Compound->Biological_Testing Kinase_Inhibitor Targeted Kinase Inhibitor Biological_Testing->Kinase_Inhibitor

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (4-Methoxypyridin-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] (4-Methoxypyridin-2-yl)boronic acid is a valuable building block in this context, providing a methoxypyridine moiety that is a common feature in many biologically active compounds. This reagent is notably used in the synthesis of Janus kinase (JAK) inhibitors, highlighting its importance in medicinal chemistry and drug development.[2][3]

This document provides detailed application notes and experimental protocols for the use of this compound and its isomers in the synthesis of biaryl compounds. It should be noted that pyridinylboronic acids, particularly 2-substituted derivatives, can present challenges such as instability and a tendency to undergo protodeboronation.[4] The protocols provided are based on established methods for related methoxypyridine boronic acids and are designed to provide a robust starting point for reaction optimization.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three main steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide (Ar¹-X) to form a palladium(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (Ar²) to the palladium(II) complex, forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The diorganopalladium(II) complex eliminates the biaryl product (Ar¹-Ar²) and regenerates the palladium(0) catalyst, which re-enters the catalytic cycle.

The base plays a crucial role in activating the boronic acid for transmetalation. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.

Experimental Protocols

The following protocols are adapted from methodologies reported for the synthesis and use of closely related methoxypyridinylboronic acids.[5] Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.

Protocol 1: Synthesis of a Representative Methoxypyridinylboronic Acid (5-Bromo-2-methoxypyridin-4-ylboronic acid)

This protocol describes the synthesis of a related isomer, which can be adapted for other methoxypyridine systems. The synthesis involves a directed ortho-metalation approach.

Materials:

  • 5-Bromo-2-methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in heptane/THF/ethylbenzene)

  • Triisopropyl borate (TIPB)

  • Hydrochloric acid (HCl) or Hydrobromic acid (HBr) for acidification

  • Deionized water

  • Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)

  • Magnetic stirrer and stirring bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • To a solution of 5-bromo-2-methoxypyridine (1.0 eq) in anhydrous THF in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (3.5 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (4.1 eq) dropwise to the mixture and continue stirring at -78 °C for another hour.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Adjust the pH of the remaining aqueous layer to approximately 10 with a suitable base (e.g., 5% NaOH) and wash with diethyl ether to remove unreacted starting material.

  • Acidify the aqueous layer to pH 4 with aqueous HBr or HCl to precipitate the boronic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the coupling of a methoxypyridinylboronic acid with a heteroaryl halide.

Materials:

  • Methoxypyridinylboronic acid (e.g., this compound) (1.0 - 1.5 eq)

  • Aryl or heteroaryl halide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃ with a suitable ligand) (2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF), potentially with a small amount of water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stirring bar

  • Heating source (e.g., oil bath or microwave reactor)

Procedure:

  • In a reaction vessel, combine the methoxypyridinylboronic acid, the aryl/heteroaryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl compound.

Data Presentation

The following table summarizes the results of Suzuki-Miyaura cross-coupling reactions between a representative pyridinylboronic acid (6-chloro-2-methoxypyridin-3-ylboronic acid) and various heteroaryl halides, as reported by Çetinkaya et al.[5] These results can serve as a reference for the expected reactivity and yields when using this compound.

Table 1: Suzuki-Miyaura Coupling of 6-chloro-2-methoxypyridin-3-ylboronic acid with Various Heteroaryl Halides [5]

EntryHeteroaryl HalideProductYield (%)
12-chloro-5-trifluoromethylpyrimidine3-(5-(trifluoromethyl)pyrimidin-2-yl)-6-chloro-2-methoxypyridine72
22,6-dichloropyrimidine3-(6-chloropyrimidin-2-yl)-6-chloro-2-methoxypyridine71
32-bromo-5-methylpyridine3-(5-methylpyridin-2-yl)-6-chloro-2-methoxypyridine65

Reaction Conditions: Heteroaryl halide (1.0 eq), 6-chloro-2-methoxypyridin-3-ylboronic acid (1.0 eq), Pd(PPh₃)₂Cl₂ (cat.), Na₂CO₃ (2.0 eq), 1,4-dioxane, 95 °C.

Mandatory Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Boronic Acid, Aryl Halide, Catalyst, Base inert_atm Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heating Heat and Stir (80-120 °C, 2-24h) add_solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring monitoring->heating Continue if incomplete extraction Cool, Dilute, and Extract monitoring->extraction Reaction Complete drying Dry Organic Layer extraction->drying purification Concentrate and Purify (Column Chromatography) drying->purification product Isolated Biaryl Product purification->product

Caption: A flowchart of the general experimental procedure for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

G Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_biaryl Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination product Ar¹-Ar² pd2_biaryl->product start Ar¹-X boronic_acid Ar²B(OH)₂ base Base

Caption: A simplified diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for Suzuki Coupling with 2-Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The incorporation of the 2-pyridyl moiety is of particular interest in medicinal chemistry and materials science due to its prevalence in pharmaceuticals, natural products, and functional materials. However, the Suzuki coupling of 2-pyridylboronic acids presents unique challenges, primarily due to the instability of the boronic acid, which is prone to protodeboronation, and its generally poor reactivity.[1][2][3] This application note provides a detailed protocol and optimized conditions to address these challenges and facilitate the successful Suzuki coupling of 2-pyridylboronic acids with various aryl and heteroaryl halides.

Challenges in Suzuki Coupling with 2-Pyridylboronic Acids

Several factors contribute to the difficulty of employing 2-pyridylboronic acids in Suzuki couplings:

  • Protodeboronation: The 2-pyridylboron bond is highly susceptible to cleavage by acidic protons, leading to the decomposition of the boronic acid and reduced yields.[3][4]

  • Slow Transmetalation: As electron-deficient heteroaryl boron derivatives, 2-pyridylboronic acids undergo transmetalation with the palladium catalyst at a relatively slow rate.[4]

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[5]

To overcome these obstacles, various strategies have been developed, including the use of more stable 2-pyridylboron reagents and the optimization of catalyst systems and reaction conditions.

Optimized Reaction Components and Conditions

The successful Suzuki coupling of 2-pyridylboronic acids hinges on the careful selection of the boronic acid derivative, catalyst, ligand, base, and solvent. Below is a summary of commonly employed and effective components.

Table 1: Recommended Components for Suzuki Coupling of 2-Pyridylboronic Acids
ComponentRecommended Reagents/ConditionsKey Considerations
Boronic Acid Derivative 2-Pyridylboronic acid, Lithium triisopropyl 2-pyridylboronate, 2-Pyridyl N-methyliminodiacetic acid (MIDA) boronate[4][6]MIDA boronates and triisopropylboronates offer enhanced stability against protodeboronation.[4][6]
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))[4][7]Pd₂(dba)₃ is often used with phosphine ligands, while Pd(dppf)Cl₂ is a pre-formed catalyst complex.[4][7]
Ligand Diaryl or dialkyl phosphine oxides, XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[4][6]Bulky and electron-rich phosphine ligands can enhance catalyst activity and stability.[5]
Base KF (Potassium Fluoride), K₃PO₄ (Potassium Phosphate), Na₂CO₃ (Sodium Carbonate)[4][6]The choice of base can significantly impact the reaction outcome. KF is often effective with triisopropylboronates.[4]
Solvent Dioxane, Tetrahydrofuran (THF), Toluene/Ethanol/Water mixtures[4][8][9]Anhydrous solvents are generally preferred to minimize protodeboronation. The addition of water can be beneficial in some cases.[7][10]
Temperature 65 - 110 °C[7]The optimal temperature depends on the reactivity of the coupling partners and the catalyst system.

Experimental Protocol: General Procedure for Suzuki Coupling of an Aryl Bromide with a 2-Pyridylboronic Acid Derivative

This protocol provides a general starting point for the Suzuki coupling of an aryl bromide with a 2-pyridylboronic acid derivative. Optimization of the reaction parameters may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • 2-Pyridylboronic acid derivative (e.g., Lithium triisopropyl 2-pyridylboronate) (1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., a diaryl or dialkyl phosphine oxide) (3-6 mol%)

  • Base (e.g., KF) (3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 equiv), the 2-pyridylboronic acid derivative (1.5 equiv), and the base (3.0 equiv).

  • Catalyst Preparation: In a separate vial, prepare the active catalyst by mixing the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent.

  • Reaction Initiation: Add the anhydrous solvent to the reaction vessel containing the substrates and base, followed by the addition of the prepared catalyst solution.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyridine.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of 2-pyridylboronic acids.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Work-up & Purification reagents Combine Aryl Halide, 2-Pyridylboronic Acid Derivative, and Base add_solvent Add Anhydrous Solvent reagents->add_solvent catalyst_prep Prepare Catalyst Solution (Pd Precursor + Ligand) add_catalyst Add Catalyst Solution catalyst_prep->add_catalyst add_solvent->add_catalyst heating Heat under Inert Atmosphere add_catalyst->heating workup Aqueous Work-up heating->workup purification Column Chromatography workup->purification product Isolated 2-Arylpyridine purification->product

Caption: General workflow for the Suzuki coupling protocol.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_halide Ar-Pd(II)-X(L_n) oxidative_addition->aryl_pd_halide transmetalation Transmetalation aryl_pd_halide->transmetalation aryl_pd_pyridyl Ar-Pd(II)-2-Pyridyl(L_n) transmetalation->aryl_pd_pyridyl reductive_elimination Reductive Elimination aryl_pd_pyridyl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-2-Pyridyl reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition pyridyl_boron 2-Pyridyl-B(OR)₂ pyridyl_boron->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Summary of Representative Suzuki Couplings with 2-Pyridylboronic Acid Derivatives

The following table summarizes reaction conditions and yields for the Suzuki coupling of various 2-pyridylboron reagents with different aryl and heteroaryl halides, as reported in the literature.

Table 2: Selected Examples of Suzuki Coupling with 2-Pyridylboron Reagents
EntryAryl/Heteroaryl Halide2-Pyridylboron ReagentCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
14-BromoanisoleLithium triisopropyl 2-pyridylboronate1.5% Pd₂(dba)₃ / 3% Diaryl phosphine oxide ligandKFDioxane10074[4]
23,5-(Bis-trifluoromethyl)bromobenzeneLithium triisopropyl 2-pyridylboronate1.5% Pd₂(dba)₃ / 3% Diaryl phosphine oxide ligandKFDioxane10082[4]
34-n-ButylchlorobenzeneLithium triisopropyl 2-pyridylboronate1.5% Pd₂(dba)₃ / 3% Dialkyl phosphine oxide ligandKFDioxane11076[4]
43-ChloropyridineLithium triisopropyl 2-pyridylboronate1.5% Pd₂(dba)₃ / 3% Dialkyl phosphine oxide ligandKFDioxane11091[4]
52-Chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterReflux86[8]
6Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂Na₃PO₄Dioxane/Water10082[7]
7Pyridine-2-sulfonyl fluoride2-Furanboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane10075[7]
8Activated aryl chloride2-Pyridyl MIDA boronate5 mol% XphosPdcycle / 50 mol% Cu(OAc)₂K₃PO₄DMF100-[6]

Conclusion

The Suzuki coupling of 2-pyridylboronic acids, while challenging, can be achieved with high efficiency through the use of stabilized boronic acid derivatives and carefully optimized reaction conditions. The protocols and data presented in this application note provide a robust starting point for researchers in synthetic and medicinal chemistry to successfully incorporate the valuable 2-pyridyl motif into their target molecules. Further optimization for specific substrates may be required to achieve maximal yields.

References

Application Notes and Protocols: (4-Methoxypyridin-2-YL)boronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxypyridin-2-YL)boronic acid is a versatile building block with emerging applications in materials science, extending beyond its traditional use in pharmaceutical synthesis. Its unique electronic properties, stemming from the electron-donating methoxy group and the electron-withdrawing pyridine ring, make it a valuable precursor for a range of advanced materials. These materials find use in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), as well as in the development of novel polymers and catalytic systems.

This document provides detailed application notes and experimental protocols for the use of this compound in materials science research and development.

Application Note 1: Synthesis of Bipolar Host Materials for High-Efficiency Organic Light-Emitting Diodes (OLEDs)

The pyridine moiety within this compound can enhance electron transport properties in organic semiconducting materials.[1][2] This makes it an excellent candidate for the synthesis of bipolar host materials for OLEDs, which require balanced electron and hole transport for efficient recombination and light emission.[1] By incorporating this boronic acid derivative into a larger conjugated system via Suzuki-Miyaura cross-coupling, materials with tunable electronic properties can be achieved.[1][3]

The methoxy group provides additional electronic modulation and can improve the solubility of the resulting material, aiding in device fabrication. The nitrogen atom in the pyridine ring can also coordinate with metal ions, offering potential for creating phosphorescent emitters.

Logical Workflow for OLED Material Synthesis

A This compound C Suzuki-Miyaura Cross-Coupling A->C B Aryl Dihalide (e.g., 9,9-diphenyl-2,7-dibromofluorene) B->C D Purification (Column Chromatography, Recrystallization) C->D Crude Product E Characterization (NMR, Mass Spec, UV-Vis, CV) D->E Purified Material F Bipolar Host Material E->F G OLED Device Fabrication F->G H Performance Testing G->H

Caption: Workflow for synthesizing and testing an OLED host material.

Experimental Protocol 1: Synthesis of a Bipolar Host Material via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a model bipolar host material, 2,7-bis(4-methoxypyridin-2-yl)-9,9-diphenylfluorene , for use in OLEDs.

Materials and Reagents
ReagentCAS NumberSupplierPurity
This compound1333505-99-9Various>97%
9,9-diphenyl-2,7-dibromofluorene28109-58-2Various>98%
Palladium(II) acetate (Pd(OAc)₂)3375-31-3Various>98%
Triphenylphosphine (PPh₃)603-35-0Various>99%
Potassium carbonate (K₂CO₃)584-08-7Various>99%
Toluene108-88-3VariousAnhydrous
Tetrahydrofuran (THF)109-99-9VariousAnhydrous
Deionized water---
Magnesium sulfate (MgSO₄)7487-88-9VariousAnhydrous
Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL Schlenk flask, add 9,9-diphenyl-2,7-dibromofluorene (1.0 mmol, 498 mg), this compound (2.5 mmol, 382 mg), and potassium carbonate (4.0 mmol, 552 mg).

    • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg).

    • The flask is sealed with a rubber septum, evacuated, and backfilled with argon three times.

  • Solvent Addition and Reaction:

    • Add degassed toluene (30 mL) and deionized water (10 mL) via syringe.

    • The reaction mixture is heated to 90 °C and stirred vigorously under an argon atmosphere for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • After completion, the reaction mixture is cooled to room temperature.

    • The aqueous layer is separated, and the organic layer is washed with brine (2 x 20 mL).

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • The fractions containing the desired product are collected and the solvent is evaporated.

    • The resulting solid is further purified by recrystallization from a mixture of dichloromethane and methanol to yield the final product as a white solid.

Expected Yield and Characterization
ProductMolecular WeightTypical YieldMelting Point
2,7-bis(4-methoxypyridin-2-yl)-9,9-diphenylfluorene552.67 g/mol 75-85%>200 °C

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application Note 2: Development of Functional Polymers for Sensory Applications

Boronic acids are known to interact with diols, making them suitable for the development of sensors for saccharides and other diol-containing molecules.[4] Polymers functionalized with this compound can be designed to exhibit changes in their optical or electronic properties upon binding to a target analyte. The pyridine and methoxy groups can be used to tune the polymer's solubility and electronic characteristics.

Sensing Mechanism Pathway

A Functional Polymer with This compound C Reversible Covalent Bonding A->C B Diol-containing Analyte (e.g., Glucose) B->C D Conformational Change in Polymer C->D E Change in Photophysical Properties (Fluorescence, Color) D->E F Signal Detection E->F

Caption: Pathway for diol sensing using a functional polymer.

Experimental Protocol 2: Synthesis of a Conjugated Polymer via Suzuki Polymerization

This protocol outlines the synthesis of a conjugated polymer incorporating this compound for potential use in sensory applications.

Materials and Reagents
ReagentCAS NumberSupplierPurity
This compound1333505-99-9Various>97%
2,7-Dibromo-9,9-dioctylfluorene164332-65-2Various>98%
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3Various>97%
Tri(o-tolyl)phosphine6163-58-2Various>98%
Sodium carbonate (Na₂CO₃)497-19-8Various>99%
Toluene108-88-3VariousAnhydrous
Deionized water---
Procedure
  • Monomer Preparation:

    • Ensure all monomers are of high purity. Recrystallize if necessary.

  • Polymerization Reaction:

    • In a Schlenk tube, dissolve this compound (1.0 mmol, 153 mg) and 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol, 548 mg) in anhydrous toluene (20 mL).

    • Add a 2M aqueous solution of sodium carbonate (4 mL).

    • Degas the mixture by bubbling with argon for 30 minutes.

    • In a separate vial, dissolve Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg) in anhydrous toluene (5 mL) and bubble with argon.

    • Inject the catalyst solution into the monomer mixture.

    • Heat the reaction to 90 °C and stir under argon for 48 hours.

  • Polymer Precipitation and Purification:

    • Cool the reaction mixture to room temperature and pour it into vigorously stirring methanol (200 mL).

    • Collect the precipitated polymer by filtration.

    • Redissolve the polymer in a minimal amount of THF and reprecipitate into methanol. Repeat this process twice.

    • Dry the final polymer under vacuum at 40 °C for 24 hours.

Polymer Characterization Data
PropertyMethodExpected Value
Number Average Mol. Wt. (Mn)GPC10,000 - 30,000 g/mol
Polydispersity Index (PDI)GPC1.5 - 2.5
UV-Vis Absorption (λₘₐₓ)Spectroscopy380 - 420 nm (in solution)
Photoluminescence (λₑₘ)Spectroscopy450 - 500 nm (in solution)

Application Note 3: Ligands for Homogeneous Catalysis

The pyridine nitrogen in this compound and its derivatives can act as a ligand for transition metals, such as palladium.[2] This allows for the design of catalysts where the ligand framework can be systematically modified. The boronic acid functionality can be used to anchor the ligand to a support or to introduce additional functional groups.

Catalyst Formation and Application

A This compound Derivative C Complexation A->C B Palladium Precursor (e.g., PdCl₂) B->C D Palladium Catalyst with Pyridinyl Ligand C->D E Cross-Coupling Reaction (e.g., Heck, Sonogashira) D->E F Desired Product E->F

Caption: Formation of a palladium catalyst and its use in cross-coupling.

While a detailed protocol for catalyst synthesis is highly specific to the target complex, the general approach involves reacting a derivative of this compound (where the boronic acid may be protected or reacted) with a suitable palladium precursor in an appropriate solvent. The resulting complex can then be isolated and tested for its catalytic activity in various cross-coupling reactions. The electronic nature of the methoxy and pyridine groups can influence the catalytic activity and stability of the palladium center.

References

Application Notes and Protocols for the Scale-Up Synthesis of (4-Methoxypyridin-2-YL)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxypyridin-2-YL)boronic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The increasing demand for this intermediate necessitates robust and scalable synthetic routes to ensure a reliable supply for drug development and manufacturing. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on a practical and efficient multi-kilogram scale process. The outlined procedure involves the synthesis of the key intermediate, 2-bromo-4-methoxypyridine, followed by a lithiation-borylation reaction to yield the desired product. Furthermore, a scalable purification protocol and a representative application in a Suzuki-Miyaura coupling are described.

Introduction

Pyridylboronic acids are a class of reagents that have seen a surge in use due to their versatility in forming carbon-carbon and carbon-heteroatom bonds. Specifically, this compound serves as a crucial fragment in the synthesis of various biologically active molecules. The scale-up of its synthesis, however, presents challenges including handling of organometallic intermediates at low temperatures and ensuring product purity on a large scale. The protocols herein are designed to address these challenges, providing a clear pathway for producing this reagent in significant quantities with high purity.

Data Presentation

Table 1: Summary of Key Process Parameters and Expected Outcomes for Scale-Up Synthesis
ParameterStage 1: Synthesis of 2-bromo-4-methoxypyridineStage 2: Synthesis of this compoundStage 3: Purification
Starting Material 2-Amino-4-methoxypyridine2-bromo-4-methoxypyridineCrude this compound
Key Reagents HBr, NaNO₂, CuBrn-BuLi, Triisopropyl borateIsopropanol, Heptane
Solvent(s) WaterTetrahydrofuran (THF)Isopropanol, Heptane
Reaction Temperature -5 to 0 °C-78 °C60 °C to 0 °C
Typical Scale 5.0 kg5.8 kg>6.0 kg
Reaction Time 3-4 hours3-5 hours4-6 hours
Typical Yield 85-95%70-80%90-95% (recovery)
Product Purity (by HPLC) >98%>95% (crude)>99.5%
Product Form Off-white to pale yellow solidBrown oily residue (crude)White crystalline solid

Experimental Protocols

Stage 1: Scale-Up Synthesis of 2-bromo-4-methoxypyridine

This protocol is adapted from established Sandmeyer reaction procedures, optimized for a larger scale.[1]

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control (-10 °C to 150 °C), and nitrogen inlet/outlet.

  • 50 L jacketed addition funnel.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum oven.

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves.

Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-4-methoxypyridine124.145.00 kg40.27
48% Hydrobromic acid (HBr)80.9133.0 L~294
Sodium Nitrite (NaNO₂)69.002.92 kg42.31
Copper(I) Bromide (CuBr)143.450.58 kg4.04
5 M Sodium Hydroxide (NaOH)40.00As needed for pH adjustment-
Dichloromethane (DCM)84.933 x 20 L (for extraction)-
Anhydrous Magnesium Sulfate (MgSO₄)120.372.0 kg-

Procedure:

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.

  • Charge HBr: Charge the 48% hydrobromic acid (33.0 L) to the reactor and cool the jacket to -5 °C.

  • Charge Starting Material: Slowly add 2-amino-4-methoxypyridine (5.00 kg) to the cold HBr with stirring, maintaining the internal temperature below 5 °C.

  • Diazotization: In a separate vessel, dissolve sodium nitrite (2.92 kg) in deionized water (7.0 L) and cool the solution to 0-5 °C. Add this solution dropwise to the reactor via the addition funnel over 2 hours, ensuring the internal temperature does not exceed 0 °C.

  • Copper(I) Bromide Addition: In a separate container, dissolve copper(I) bromide (0.58 kg) in 48% HBr (3.0 L). Add this solution to the reactor over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: Allow the mixture to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours. Gas evolution (N₂) will be observed.

  • Work-up: Cool the reaction mixture to 10 °C. Carefully basify the mixture to pH 8-9 by the slow addition of 5 M NaOH solution, keeping the temperature below 20 °C.

  • Extraction: Transfer the mixture to a suitable extraction vessel and extract with dichloromethane (3 x 20 L).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (2.0 kg). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield 2-bromo-4-methoxypyridine as an off-white to pale yellow solid.

Stage 2: Scale-Up Synthesis of this compound via Lithiation-Borylation

This protocol is based on standard lithiation-borylation procedures for preparing pyridylboronic acids.[2]

Materials and Equipment:

  • 100 L cryogenic reactor with overhead stirring, temperature control (-100 °C to 50 °C), and nitrogen inlet/outlet.

  • 50 L jacketed addition funnel.

  • Quenching vessel (150 L).

  • Centrifuge or filtration unit.

Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-bromo-4-methoxypyridine188.025.80 kg30.85
Anhydrous Tetrahydrofuran (THF)72.1160 L-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)64.0613.6 L34.0
Triisopropyl borate188.076.40 kg34.02
2 M Hydrochloric Acid (HCl)36.46As needed for pH adjustment-
Ethyl Acetate88.112 x 30 L (for extraction)-
Heptane100.21As needed for crystallization-

Procedure:

  • Reactor Setup: Ensure the 100 L cryogenic reactor is scrupulously clean, dry, and under a positive pressure of nitrogen.

  • Charge Starting Material: Dissolve 2-bromo-4-methoxypyridine (5.80 kg) in anhydrous THF (60 L) and charge the solution to the reactor.

  • Cooling: Cool the reactor contents to -78 °C.

  • Lithiation: Add n-butyllithium (13.6 L of 2.5 M solution) dropwise via the addition funnel over 2-3 hours, maintaining the internal temperature at or below -70 °C. Stir for an additional 30 minutes at -78 °C after the addition is complete.

  • Borylation: Add triisopropyl borate (6.40 kg) dropwise over 1.5 hours, keeping the internal temperature below -70 °C. After addition, allow the mixture to stir at -78 °C for 1 hour.

  • Quench: Slowly warm the reaction mixture to -20 °C. In a separate vessel, prepare a solution of 2 M HCl (approx. 40 L). Transfer the reaction mixture slowly into the cold acid solution with vigorous stirring, ensuring the temperature of the quench mixture does not exceed 10 °C.

  • pH Adjustment and Phase Separation: Adjust the pH of the aqueous layer to ~7 with a suitable base if necessary. Allow the layers to separate and collect the aqueous layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 L).

  • Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a brown oily residue.

Stage 3: Large-Scale Purification by Recrystallization

Arylboronic acids are often purified by recrystallization on a large scale.

Materials and Equipment:

  • 100 L jacketed crystallization vessel with overhead stirring.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum oven.

Procedure:

  • Dissolution: Transfer the crude boronic acid to the crystallization vessel. Add a minimal amount of hot isopropanol (e.g., 15-20 L) and heat to 60-70 °C with stirring until all solids dissolve.

  • Anti-Solvent Addition: Slowly add heptane (e.g., 40-50 L) as an anti-solvent while maintaining the temperature.

  • Crystallization: Cool the mixture slowly to room temperature, then further cool to 0-5 °C and hold for at least 2 hours to maximize crystal formation.

  • Isolation: Isolate the white crystalline solid by filtration.

  • Washing: Wash the filter cake with cold heptane (2 x 10 L).

  • Drying: Dry the product in a vacuum oven at 40 °C until a constant weight is achieved.

Mandatory Visualization

Synthesis Workflow

G cluster_0 Stage 1: Synthesis of 2-bromo-4-methoxypyridine cluster_1 Stage 2: Synthesis of this compound cluster_2 Stage 3: Purification A 2-Amino-4-methoxypyridine B Diazotization (HBr, NaNO2, -5 °C) A->B C Sandmeyer Reaction (CuBr, 0 °C) B->C D Work-up & Extraction C->D E Purification (Recrystallization/Distillation) D->E F 2-bromo-4-methoxypyridine E->F G 2-bromo-4-methoxypyridine H Lithiation (n-BuLi, THF, -78 °C) G->H I Borylation (Triisopropyl borate, -78 °C) H->I J Aqueous Work-up I->J K Crude Product J->K L Crude Product M Recrystallization (Isopropanol/Heptane) L->M N Pure this compound M->N

Caption: Overall workflow for the scale-up synthesis of this compound.

Application: Suzuki-Miyaura Coupling Logical Pathway

G cluster_cycle Catalytic Cycle reagents Reactants: This compound Aryl Halide (Ar-X) A Oxidative Addition [Pd(0) + Ar-X -> Ar-Pd(II)-X] reagents->A catalyst_system Catalyst System: Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) catalyst_system->A solvent Solvent System: (e.g., Dioxane/Water) solvent->A reaction_conditions Reaction Conditions: Inert Atmosphere (N2) Elevated Temperature (e.g., 90 °C) reaction_conditions->A B Transmetalation [Ar-Pd(II)-X + Boronic Acid -> Ar-Pd(II)-Ar'] A->B Catalyst Regeneration C Reductive Elimination [Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)] B->C Catalyst Regeneration C->A Catalyst Regeneration product Product: 4-Methoxy-2-arylpyridine C->product purification Work-up & Purification (Extraction, Chromatography/Crystallization) product->purification

Caption: Logical pathway of a typical Suzuki-Miyaura coupling using the synthesized boronic acid.

References

Troubleshooting & Optimization

Technical Support Center: Protodeboronation of 2-Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the protodeboronation of 2-pyridylboronic acids during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with 2-pyridylboronic acids?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, resulting in the loss of the boronic acid functionality.[1] This reaction is particularly problematic for 2-pyridylboronic acids due to the basic nitrogen atom in the pyridine ring.[1] Under neutral pH conditions, 2-pyridylboronic acid can form a zwitterionic intermediate which is highly susceptible to rapid protodeboronation, leading to low yields in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3][4][5][6]

Q2: What are the main factors that influence the rate of protodeboronation of 2-pyridylboronic acids?

A2: The primary factor is the reaction pH . 2-Pyridylboronic acids exhibit a dramatic increase in protodeboronation rate at neutral pH (around 7).[2][3][4][5][6] The reaction is significantly slower in both acidic and basic conditions because these conditions shift the equilibrium away from the highly reactive zwitterionic species.[1] Other factors include temperature , with higher temperatures generally increasing the rate of decomposition, and the presence of certain metal additives like copper or zinc salts, which can either accelerate or attenuate the reaction depending on the specific heteroaromatic boronic acid.[2][3][4][5][6]

Q3: How can I minimize protodeboronation in my Suzuki-Miyaura coupling reaction with a 2-pyridylboronic acid?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Use of protecting groups: Converting the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester or an organotrifluoroborate, is a highly effective strategy.[1][7] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the side reaction.[1]

  • Reaction condition optimization: Carefully controlling the pH to be either acidic or basic can significantly reduce the rate of protodeboronation.[1] Additionally, using highly active catalyst systems can promote the desired cross-coupling reaction to outcompete the decomposition pathway.[8]

  • Anhydrous conditions: Performing the reaction under anhydrous conditions can also suppress protodeboronation.[9]

Q4: What are MIDA boronates and how do they prevent protodeboronation?

A4: MIDA (N-methyliminodiacetic acid) boronates are stable, crystalline derivatives of boronic acids.[10][11][12] The MIDA ligand forms a protective cage around the boron atom, rendering it less susceptible to protodeboronation.[7] Under specific basic and aqueous conditions used in cross-coupling reactions, the MIDA group is slowly hydrolyzed to release the active boronic acid in situ.[13] This "slow-release" mechanism maintains a very low concentration of the unstable boronic acid at any given time, thus favoring the desired cross-coupling reaction over the protodeboronation side reaction.[1][13] 2-Pyridyl MIDA boronate is notably air-stable and can be isolated in pure form.[10][13]

Q5: Are organotrifluoroborates also a good alternative to 2-pyridylboronic acids?

A5: Yes, potassium organotrifluoroborate salts are another class of stable boronic acid derivatives that can be used to suppress protodeboronation.[1] They are typically crystalline solids that are easier to handle than the corresponding boronic acids.[14][15] Similar to MIDA boronates, they are considered a "slow-release" form of the boronic acid in Suzuki-Miyaura coupling reactions.[15]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low to no yield of desired cross-coupled product; starting material consumed. Significant protodeboronation of the 2-pyridylboronic acid.1. Switch to a stable boronic acid derivative: Synthesize and use the corresponding 2-pyridyl MIDA boronate or organotrifluoroborate. 2. Optimize reaction pH: Avoid neutral pH. Use a strong base (e.g., K₃PO₄, Cs₂CO₃) or acidic conditions if compatible with your substrates. 3. Use a highly active catalyst system: Employ a modern palladium catalyst system (e.g., with Buchwald-type ligands like SPhos) to accelerate the cross-coupling.[9] 4. Lower the reaction temperature: If possible, run the reaction at a lower temperature to decrease the rate of decomposition.
Inconsistent yields between batches. Variable purity or stability of the 2-pyridylboronic acid. Commercial 2-pyridylboronic acid can be unstable.1. Use freshly prepared or recently purchased 2-pyridylboronic acid. 2. Convert the boronic acid to a more stable MIDA boronate or organotrifluoroborate immediately after synthesis. These derivatives are generally bench-stable.[10][11][13]
Formation of pyridine as a major byproduct. This is the direct product of protodeboronation of the 2-pyridylboronic acid.This confirms that protodeboronation is the primary issue. Implement the solutions for "Low to no yield" to minimize this side reaction.
Reaction works with other arylboronic acids but fails with 2-pyridylboronic acid. The reaction conditions are not optimized to prevent the rapid protodeboronation specific to 2-pyridylboronic acid.Standard Suzuki-Miyaura conditions are often not suitable for unstable heteroarylboronic acids.[8] Adopt a protocol specifically designed for challenging 2-pyridyl couplings, which often involves the use of MIDA boronates or specialized catalyst systems.[8][13]

Quantitative Data: pH-Rate Profile of 2-Pyridylboronic Acid Protodeboronation

The following table summarizes the effect of pH on the rate of protodeboronation of 2-pyridylboronic acid. The data highlights the dramatic increase in reaction rate at neutral pH.

pHHalf-life (t₀.₅) at 70 °C
1> 1 week
4~ 2 hours
7~ 25-50 seconds[2][3][4][5][6]
10~ 30 minutes
12> 1 week[2][3][4][5][6]

Data is approximated from published pH-rate profiles.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate with an Aryl Chloride

This protocol is adapted from a general method for the cross-coupling of 2-pyridyl MIDA boronates.[13]

Materials:

  • 2-Pyridyl MIDA boronate

  • Aryl chloride

  • Xphos Pd G2 precatalyst

  • Copper(II) acetate (Cu(OAc)₂)

  • Potassium phosphate (K₃PO₄)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • To an oven-dried vial, add the aryl chloride (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), Xphos Pd G2 (5 mol %), Cu(OAc)₂ (50 mol %), and K₃PO₄ (5.0 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous DMF (to a concentration of 0.125 M with respect to the aryl chloride) and DIPEA (1.0 equiv).

  • Seal the vial and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is then dried, filtered, and concentrated. The crude product can be purified by column chromatography.

Protocol 2: Synthesis of 2-Pyridyl MIDA Boronate

This protocol is a general method for the synthesis of 2-heterocyclic MIDA boronates from the corresponding 2-bromopyridine.[10]

Materials:

  • 2-Bromopyridine

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi) in hexanes

  • N-methyliminodiacetic acid (MIDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Potassium phosphate (K₃PO₄)

Procedure:

  • To a stirred solution of 2-bromopyridine (1.15 equiv) and triisopropyl borate (1.0 equiv) in anhydrous THF at -78 °C, add n-BuLi (1.06 equiv) dropwise.

  • Allow the resulting solution to warm to room temperature.

  • In a separate flask, prepare a solution of MIDA (2.0 equiv) in anhydrous DMSO.

  • Add the solution of the in situ formed borate ester to the MIDA solution at 115 °C over one hour.

  • Cool the reaction mixture to room temperature and filter.

  • To the filtrate, add solid K₃PO₄ and concentrate under reduced pressure.

  • The resulting residue can be purified by precipitation from a mixture of acetonitrile, dichloromethane, and diethyl ether to afford the 2-pyridyl MIDA boronate.

Protocol 3: Synthesis of Potassium Phenyltrifluoroborate

This is a general procedure for the synthesis of organotrifluoroborates from boronic acids.[15]

Materials:

  • Phenylboronic acid (as an example)

  • Methanol

  • Saturated aqueous potassium hydrogen fluoride (KHF₂) solution

Procedure:

  • Dissolve phenylboronic acid (1.0 equiv) in methanol.

  • Slowly add a saturated aqueous solution of KHF₂ (approx. 3.3 equiv) with vigorous stirring.

  • After stirring for 15 minutes, the precipitated product is collected by filtration.

  • Wash the solid with cold methanol.

  • The product can be further purified by recrystallization from acetonitrile to yield pure potassium phenyltrifluoroborate.

Visualizations

Protodeboronation_Pathway cluster_reaction Zwitterion Zwitterionic Intermediate Side_Product Protodeboronation Product (Ar-H) Zwitterion->Side_Product H₂O (fast) Zwitterion->Side_Product Side Reaction (Protodeboronation) Desired_Product Suzuki-Miyaura Cross-Coupling Product (Ar-Ar') Pd_Catalyst Pd(0) Catalyst + Ar'-X, Base 2-Pyridylboronic_Acid 2-Pyridylboronic_Acid 2-Pyridylboronic_Acid->Zwitterion Side Reaction (Protodeboronation) 2-Pyridylboronic_Acid->Desired_Product Slow 2-Pyridylboronic_Acid->Desired_Product Desired Pathway (Suzuki-Miyaura Coupling) Mitigation_Strategy Solution Solution: Use a Stable Boronic Acid Surrogate MIDA_Boronate 2-Pyridyl MIDA Boronate (Stable, Crystalline Solid) Solution->MIDA_Boronate Organotrifluoroborate Potassium 2-Pyridyltrifluoroborate (Stable, Crystalline Solid) Solution->Organotrifluoroborate Slow_Release In situ 'Slow Release' of 2-Pyridylboronic Acid MIDA_Boronate->Slow_Release Base, H₂O Organotrifluoroborate->Slow_Release Hydrolysis Cross_Coupling Suzuki-Miyaura Cross-Coupling Slow_Release->Cross_Coupling High_Yield High Yield of Desired Product Cross_Coupling->High_Yield

References

Technical Support Center: Suzuki Coupling with (4-Methoxypyridin-2-YL)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving (4-Methoxypyridin-2-YL)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my Suzuki coupling with this compound?

Low or no yield is a common issue when working with 2-pyridylboronic acids. The primary culprit is often the instability of the boronic acid itself. 2-Pyridylboronic acids, particularly electron-rich ones like the 4-methoxy substituted version, are highly susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2][3] This decomposition can occur before or during the reaction, effectively removing the boronic acid from the catalytic cycle.

Q2: My reaction was working well, but now it's irreproducible. What could be the cause?

Inconsistent results are frequently linked to the quality and handling of the this compound. These compounds can be unstable and may decompose upon storage.[4] It is advisable to use freshly purchased boronic acid or to verify the quality of older batches. One user on a chemistry forum noted that a bottle of 2-pyridine pinacol boronate had completely decomposed before it even arrived.[4] Additionally, variations in solvent quality, particularly the presence of oxygen or water, can affect the catalyst's activity and lead to inconsistent outcomes.[4]

Q3: I am seeing a significant amount of 4-methoxypyridine as a byproduct. What is happening?

The formation of 4-methoxypyridine is a direct result of protodeboronation of your starting material, this compound.[1][2] This undesired side reaction is often catalyzed by acidic or basic conditions and can be exacerbated by prolonged reaction times or high temperatures.[2] The mechanism for 2-pyridylboronic acids can be intramolecularly catalyzed, making them particularly prone to this decomposition pathway.[4]

Q4: Are there more stable alternatives to this compound?

Yes, several strategies exist to overcome the instability of 2-pyridylboronic acids. One effective approach is to use more stable derivatives such as N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts.[5][6][7] These derivatives are often crystalline, air-stable solids that slowly release the active boronic acid under the reaction conditions, minimizing its decomposition.[7] Using boronate esters, like the pinacol ester, can also offer improved stability compared to the free boronic acid.[4]

Troubleshooting Guide

Issue 1: Low Yield or No Reaction

If you are experiencing low yields or a complete lack of product formation, consider the following troubleshooting steps.

Troubleshooting_Low_Yield start Low or No Yield check_boronic_acid 1. Verify Boronic Acid Quality - Use fresh reagent - Consider stable derivatives (MIDA, trifluoroborate) start->check_boronic_acid optimize_catalyst 2. Optimize Catalyst System - Use Buchwald ligands (XPhos, SPhos) - Screen different Pd sources (Pd2(dba)3, Pd(OAc)2) check_boronic_acid->optimize_catalyst adjust_base 3. Adjust Base - Try milder bases (K2CO3, NaHCO3) - Screen stronger bases if needed (K3PO4, Cs2CO3) optimize_catalyst->adjust_base solvent_degas 4. Check Solvent & Degassing - Use anhydrous, degassed solvents - Screen different solvent systems (Dioxane/H2O, Toluene/H2O) adjust_base->solvent_degas temp_time 5. Modify Reaction Conditions - Lower temperature to reduce deborylation - Optimize reaction time solvent_degas->temp_time success Improved Yield temp_time->success

Caption: A stepwise guide to troubleshooting low yields.

  • Assess the Boronic Acid:

    • Freshness: Use a fresh bottle of this compound or its ester.

    • Stable Derivatives: If instability is suspected, switch to a more stable derivative like a MIDA boronate or a potassium trifluoroborate salt.[5][6][7] These are known to be more robust and can provide a slow release of the boronic acid, improving yields.

  • Catalyst and Ligand Selection:

    • Modern Ligands: Employ modern dialkylbiaryl phosphine ligands such as XPhos, RuPhos, or SPhos. These ligands can promote the reaction at lower temperatures, which helps to minimize the competing protodeboronation.[4]

    • Palladium Source: While Pd(dppf)Cl₂ is common, its performance can be inconsistent.[4][8] Consider screening other palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ in combination with your chosen ligand.

  • Base Selection:

    • Milder Bases: Start with milder bases like NaHCO₃ or K₂CO₃. Harsher basic conditions can accelerate the decomposition of the boronic acid.[4]

    • Screening: If milder bases are ineffective, a screen of other bases such as K₃PO₄, Cs₂CO₃, or KF may be necessary. The optimal base is often substrate-dependent.[9][10]

  • Solvent and Degassing:

    • Degassing: Thoroughly degas all solvents to remove oxygen, which can deactivate the palladium catalyst.[4] Sparging with an inert gas (Nitrogen or Argon) for 30-60 minutes is recommended.

    • Solvent Systems: The choice of solvent can significantly influence the reaction.[11][12] Common solvent mixtures include dioxane/water, THF/water, and toluene/water. The ratio of organic solvent to water can also be optimized.[4][13]

  • Reaction Temperature and Time:

    • Lower Temperature: To suppress protodeboronation, try running the reaction at a lower temperature, especially when using highly active Buchwald-type ligands.[4] Room temperature reactions have been reported to be successful in some cases.

    • Time Optimization: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Extended reaction times can lead to increased byproduct formation.

Issue 2: Protodeboronation (Formation of 4-methoxypyridine)

If you are observing significant formation of the protodeboronated byproduct, the following strategies can help.

Troubleshooting_Protodeboronation start High Protodeboronation use_stable_derivative Use Stable Boronic Acid Derivative (MIDA, Trifluoroborate, Pinacol Ester) start->use_stable_derivative lower_temp Lower Reaction Temperature start->lower_temp milder_base Use Milder Base (e.g., NaHCO3, KHCO3) start->milder_base optimize_catalyst Optimize Catalyst/Ligand for Faster Coupling (e.g., Buchwald Ligands) start->optimize_catalyst result Reduced Protodeboronation use_stable_derivative->result lower_temp->result milder_base->result optimize_catalyst->result Suzuki_Coupling_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pdII_complex R1-Pd(II)L2-X oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation pdII_r1_r2 R1-Pd(II)L2-R2 transmetalation->pdII_r1_r2 r2boh2 R2-B(OH)2 r2boh2->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pdII_r1_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product

References

troubleshooting failed reactions with (4-Methoxypyridin-2-YL)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Methoxypyridin-2-YL)boronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges associated with using this compound in Suzuki-Miyaura coupling reactions?

A1: Like many 2-pyridylboronic acids, this compound can be a challenging coupling partner.[1][2] Common issues include:

  • Instability and Protodeboronation: The carbon-boron bond in 2-pyridylboronic acids is susceptible to cleavage, especially in the presence of water or acidic conditions, leading to the formation of 4-methoxypyridine as a byproduct.[1][2]

  • Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle.[1]

  • Homocoupling: Self-coupling of the boronic acid to form a bipyridine byproduct can occur, particularly in the presence of oxygen.

  • Low Reaction Yields: A combination of the above factors can lead to incomplete conversion of starting materials and low yields of the desired product.

Q2: How does the 4-methoxy group affect the reactivity of the boronic acid?

A2: The 4-methoxy group is an electron-donating group, which is generally favorable for Suzuki-Miyaura couplings as it can increase the nucleophilicity of the pyridine ring.[3] This can potentially counteract the electron-withdrawing effect of the nitrogen atom, making the boronic acid more reactive compared to unsubstituted 2-pyridylboronic acid. However, the inherent instability of the 2-pyridylboronic acid moiety remains a significant factor.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and inert atmosphere. A freezer is recommended for long-term storage.[4]

Troubleshooting Guide

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Degradation of Boronic Acid * Use fresh or properly stored boronic acid. Consider using the corresponding pinacol or MIDA boronate ester, which are more stable and allow for the slow release of the boronic acid under reaction conditions. * Ensure anhydrous reaction conditions if protodeboronation is suspected to be a major issue. However, in some cases, a small amount of water can be beneficial.[3]
Inefficient Catalyst System * Screen different palladium catalysts and ligands. For electron-rich and sterically hindered substrates, bulky electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often effective.[5] * Increase catalyst loading, but be mindful of potential side reactions.
Inappropriate Base * The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH to minimize boronic acid degradation. The base's role is to activate the boronic acid for transmetalation.[6][7][8]
Suboptimal Solvent * Common solvents for Suzuki couplings include dioxane, THF, and DMF, often with a small amount of water.[9] The optimal solvent system can be substrate-dependent. For challenging couplings, consider screening different solvent mixtures.
Problem 2: Significant Formation of Homocoupling Byproduct
Possible Cause Suggested Solution
Presence of Oxygen * Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[9] * Maintain a positive pressure of inert gas throughout the reaction.
Use of Pd(II) Pre-catalyst * If using a Pd(II) pre-catalyst, ensure complete reduction to Pd(0) in the initial stages of the reaction. The presence of residual Pd(II) can promote homocoupling.
Problem 3: Protodeboronation is the Main Observed Reaction
Possible Cause Suggested Solution
Presence of Protic Sources * Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., distillation over a drying agent, molecular sieves). * If an aqueous base is used, minimize the amount of water.
Unstable Boronic Acid * Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) and use it in the coupling reaction. This slow-release strategy can maintain a low concentration of the active boronic acid, minimizing decomposition.

Quantitative Data Summary

The following table summarizes general reaction conditions that have been reported for the Suzuki-Miyaura coupling of related pyridylboronic acids. These can serve as a starting point for optimizing reactions with this compound.

CatalystLigandBaseSolventTemperature (°C)Reference
Pd(dppf)Cl₂dppfNa₃PO₄Dioxane/H₂O65-100[3]
Pd₂(dba)₃Phosphite or Phosphine OxideVariousDioxane110[1]
Pd(PPh₃)₂Cl₂PPh₃Na₂CO₃1,4-Dioxane95
Pd(OAc)₂PPh₃K₂CO₃MeCN/H₂O80[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents) and degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Reaction Failed: Low or No Product check_sm Check Starting Materials (SM) start->check_sm check_homocoupling Homocoupling Observed? start->check_homocoupling check_protodeboronation Protodeboronation Observed? start->check_protodeboronation sm_ok SM are Intact (No Reaction) check_sm->sm_ok Yes sm_degraded Boronic Acid Degraded check_sm->sm_degraded No optimize_catalyst Optimize Catalyst & Ligand sm_ok->optimize_catalyst use_boronate_ester Use Boronate Ester (Pinacol, MIDA) sm_degraded->use_boronate_ester optimize_base Optimize Base & Solvent optimize_catalyst->optimize_base success Successful Reaction optimize_base->success use_boronate_ester->success degas_reaction Improve Degassing (Ar/N2 Purge) check_homocoupling->degas_reaction Yes degas_reaction->success use_anhydrous Use Anhydrous Conditions check_protodeboronation->use_anhydrous Yes use_anhydrous->use_boronate_ester

Caption: Troubleshooting workflow for failed reactions.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X (Aryl Halide) pd_complex1 R1-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 R1-R2 (Product) boronic_acid (4-MeO-Py)-B(OH)2 borate [(4-MeO-Py)-B(OH)3]⁻ boronic_acid->borate + Base base Base (e.g., K2CO3) borate->transmetalation Enters Cycle

Caption: Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Purification of (4-Methoxypyridin-2-YL)boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving (4-methoxypyridin-2-YL)boronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of products from this compound reactions, particularly Suzuki-Miyaura cross-coupling reactions.

Problem: Low or No Yield of Purified Product

Possible Cause Suggested Solution
Product Loss During Extraction The product, containing a basic pyridine nitrogen, may remain in the aqueous acidic layer during workup. Neutralize the aqueous layer with a base (e.g., NaHCO₃, Na₂CO₃) to a pH of ~7-8 before extracting with an organic solvent like ethyl acetate or dichloromethane.
Product Adhesion to Silica Gel Pyridine-containing compounds can strongly adhere to acidic silica gel, leading to poor recovery during column chromatography.[1] Deactivate the silica gel by treating it with a small amount of a basic modifier like triethylamine (0.5-1%) in the eluent. Alternatively, use neutral alumina as the stationary phase.
Product Precipitation During Chromatography The product may be poorly soluble in the chosen eluent system, causing it to precipitate on the column. Increase the polarity of the eluent gradually. If the product is still insoluble, consider a different chromatography technique like reverse-phase chromatography.
Inefficient Recrystallization An unsuitable solvent system can lead to oiling out or no crystal formation.[2] Screen a variety of solvents or solvent mixtures. Good solvent pairs for biaryl compounds often include hexane/ethyl acetate, ethanol/water, or toluene/heptane.

Problem: Presence of Impurities in the Final Product

Possible Cause Suggested Solution
Residual Palladium Catalyst The palladium catalyst used in the coupling reaction can be difficult to remove completely. After the reaction, consider a workup with an aqueous solution of a sulfur-containing reagent like sodium bisulfite or thiourea to scavenge palladium.[3] Filtration through a pad of Celite® can also help remove heterogeneous palladium species. For homogeneous catalysts, specific palladium scavengers (resins or silicates) can be employed.
Homocoupling Byproduct of this compound This common side product can be difficult to separate from the desired product due to similar polarities.[4] Optimize the reaction conditions to minimize its formation (e.g., ensure rigorous degassing, use a suitable palladium-to-ligand ratio). For purification, meticulous column chromatography with a shallow solvent gradient may be necessary. In some cases, recrystallization can selectively crystallize the desired product, leaving the homocoupled dimer in the mother liquor.
Unreacted Starting Materials Incomplete reaction leads to the presence of starting materials in the crude product. Drive the reaction to completion by increasing the reaction time, temperature, or the equivalents of one of the coupling partners. If purification is necessary, unreacted boronic acid can often be removed by a basic aqueous wash during workup.
Solvent Impurities Residual solvents from the reaction or purification steps can be present in the final product. Dry the purified product under high vacuum for an extended period. If necessary, a final trituration or recrystallization from a different solvent system can help remove persistent solvent impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying the product of a Suzuki coupling reaction with this compound?

A1: A typical purification workflow involves an aqueous workup, followed by column chromatography, and then recrystallization. The aqueous workup is crucial for removing inorganic salts and water-soluble impurities. Column chromatography on silica gel or alumina is effective for separating the desired product from starting materials and byproducts. Finally, recrystallization can provide a highly pure crystalline product.

Q2: My 2-aryl-4-methoxypyridine product is streaking badly on the TLC plate. What can I do?

A2: Streaking on TLC plates, especially with pyridine-containing compounds, is often due to strong interactions with the acidic silica gel. To mitigate this, you can add a small amount of a base, such as triethylamine (~1%), to your developing solvent. This will help to reduce the streaking and give you a better separation.

Q3: How can I remove the boronic acid homocoupling byproduct, 2,2'-bis(4-methoxypyridine)?

A3: Separating the homocoupling byproduct can be challenging due to its similar polarity to the desired cross-coupled product. Careful column chromatography with a shallow solvent gradient is often the most effective method. You may need to try different solvent systems to achieve optimal separation. In some cases, fractional crystallization may also be successful.

Q4: I am having trouble finding a suitable recrystallization solvent for my 2-aryl-4-methoxypyridine product. What should I try?

A4: For biaryl compounds, common recrystallization solvents and solvent systems to try include ethanol, isopropanol, ethyl acetate/hexanes, toluene/heptane, and dichloromethane/hexanes.[5] The ideal solvent will dissolve your compound when hot but not when cold. You may need to screen several options to find the best one for your specific product.

Q5: My purified product is a persistent oil, not a solid. How can I induce crystallization?

A5: If your product is an oil, it may be due to residual impurities or the inherent properties of the molecule. First, ensure it is highly pure by re-purifying if necessary. Try dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent (an anti-solvent) until turbidity is observed. Cooling this mixture may induce crystallization. Seeding with a small crystal of the desired compound, if available, can also be effective.

Data Presentation

Table 1: Comparison of Common Purification Methods for Products of this compound Reactions

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Column Chromatography >95%60-90%High resolution, applicable to a wide range of compounds.Can be time-consuming and require large volumes of solvent. Product may adhere to silica.
Recrystallization >99%50-80%Can provide very high purity, scalable.[2]Requires a suitable solvent to be found, potential for significant product loss in the mother liquor.
Acid-Base Extraction VariableVariableGood for removing acidic or basic impurities and starting materials.May not be effective for removing neutral impurities like homocoupling byproducts.
Preparative HPLC >99%40-70%Excellent for separating complex mixtures and achieving very high purity.Expensive, not suitable for large-scale purification.

Note: The purity and yield values are typical estimates and can vary significantly depending on the specific reaction and the skill of the researcher.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Preparation of the Column:

    • Choose a column of appropriate size based on the amount of crude material (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the compounds from the column. A shallow gradient is often key to separating closely related impurities.

    • Consider adding 0.5-1% triethylamine to the eluent to prevent streaking of the pyridine-containing product.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the impure product in a few drops of a potential solvent at its boiling point.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.[6]

  • Dissolution:

    • Place the impure product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the product is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Troubleshooting_Workflow Troubleshooting Workflow for Purification start Crude Product workup Aqueous Workup (e.g., NaHCO3 wash) start->workup check_purity Check Purity (TLC/NMR) workup->check_purity pure_product Pure Product check_purity->pure_product Purity >98% column_chromatography Column Chromatography check_purity->column_chromatography Impurities Present low_yield Low Yield? pure_product->low_yield impurities_present Impurities Still Present column_chromatography->impurities_present impurities_present->pure_product Purity >98% recrystallization Recrystallization impurities_present->recrystallization Minor Impurities final_purity_check Final Purity Check (NMR/LCMS) recrystallization->final_purity_check final_purity_check->pure_product Purity >99% final_purity_check->column_chromatography Impurities Remain optimize_conditions Optimize Purification Steps (e.g., change solvent, use alumina) low_yield->optimize_conditions Yes optimize_conditions->workup

Caption: Troubleshooting workflow for purification.

References

Technical Support Center: Suzuki-Miyaura Coupling of (4-Methoxypyyridin-2-YL)boronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura cross-coupling reactions. Our aim is to help you minimize common side reactions, particularly homocoupling, and achieve optimal yields of your desired biaryl product.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid derivative react with each other to form a symmetrical biaryl. In the case of this compound, this results in the formation of 4,4'-dimethoxy-2,2'-bipyridine. This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification. The electron-rich nature of the 4-methoxypyridine ring can make this boronic acid particularly susceptible to homocoupling.

Q2: What are the primary causes of homocoupling of this compound?

A2: The main culprits for homocoupling are:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[1][2]

  • Palladium(II) Species: The presence of Pd(II) species at the start of the reaction or formed via oxidation of Pd(0) can catalyze the homocoupling pathway.[3]

  • Base: While essential for the Suzuki reaction, certain bases under specific conditions can facilitate homocoupling.[4]

  • Inefficient Transmetalation: If the transmetalation of the desired aryl halide is slow, the competing homocoupling of the boronic acid can become more significant.

Q3: How can I prevent or minimize the homocoupling of my boronic acid?

A3: Several strategies can be employed:

  • Degassing: Thoroughly degassing your solvents and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) is crucial to remove dissolved oxygen.[3]

  • Choice of Palladium Precatalyst and Ligands: Using a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can be beneficial. The choice of phosphine ligand is also critical; bulky, electron-rich monophosphine ligands can sometimes be more effective at promoting the desired cross-coupling over homocoupling.[5][6][7]

  • Use of Additives: The addition of mild reducing agents can help to minimize the concentration of Pd(II) species that promote homocoupling.

  • Careful Selection of Base and Solvent: The choice of base and solvent system can significantly influence the reaction outcome. For instance, the use of potassium fluoride (KF) as a base can be effective in suppressing side reactions.[8] The addition of water to organic solvents like dioxane can also be beneficial.[9]

Q4: Besides homocoupling, what other side reactions should I be aware of?

A4: Other common side reactions include:

  • Protodeboronation: This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom. This is often promoted by the presence of water and certain bases, and can be a significant issue with heteroaryl boronic acids.[10]

  • Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom.[11]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the Suzuki-Miyaura coupling of this compound.

Problem Probable Cause(s) Recommended Solution(s)
High levels of homocoupled byproduct (4,4'-dimethoxy-2,2'-bipyridine) 1. Presence of dissolved oxygen. 2. High concentration of Pd(II) species. 3. Suboptimal catalyst/ligand system. 4. Inefficient transmetalation.1. Ensure thorough degassing of solvents and the reaction vessel with an inert gas (Ar or N₂). 2. Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) or add a small amount of a reducing agent. 3. Screen different phosphine ligands. Bulky, electron-rich monophosphine ligands like SPhos or XPhos can be effective.[6] 4. Consider using a different base (e.g., KF) or a mixed solvent system (e.g., dioxane/water) to improve the rate of the desired coupling.[8][9]
Low or no yield of the desired product 1. Inactive catalyst. 2. Protodeboronation of the boronic acid. 3. Poor choice of base or solvent. 4. Sterically hindered substrates.1. Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-formed palladium-ligand complex. 2. Use anhydrous solvents and minimize the amount of water if protodeboronation is severe. Using a milder base like KF might help.[8][10] 3. Optimize the base and solvent system. A screening of different carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) in solvents like dioxane, THF, or DMF, with or without water, is recommended.[9] 4. For sterically demanding coupling partners, consider using more active catalyst systems with bulky ligands and potentially higher reaction temperatures.
Formation of dehalogenated byproduct from the aryl halide 1. Presence of a hydrogen source and a reducing environment. 2. Side reaction of the palladium hydride species.1. Ensure the absence of unintended reducing agents. 2. Optimize the reaction conditions, particularly the choice of base and solvent, to favor the cross-coupling pathway.[11]
Inconsistent reaction results 1. Variable quality of reagents (boronic acid, catalyst, solvents). 2. Inconsistent degassing. 3. Moisture sensitivity.1. Use high-purity reagents. Boronic acids can degrade upon storage; consider using a fresh batch or re-purifying. 2. Standardize the degassing procedure (e.g., duration of inert gas sparging). 3. Dry solvents and glassware thoroughly, especially if protodeboronation is suspected.

Data Presentation

The following table summarizes the effect of different bases on the yield of a Suzuki-Miyaura coupling of a 2-substituted pyridine derivative, illustrating the importance of base selection.

Table 1: Effect of Base on the Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl fluoride with 2-Thiopheneboronic acid pinacol ester. [9]

EntryBaseSolvent SystemYield (%)
1Li₃PO₄Dioxane/Water (4:1)19
2Na₃PO₄Dioxane/Water (4:1)75
3K₃PO₄Dioxane/Water (4:1)11
4NaFDioxane/Water (4:1)37
5KFDioxane/Water (4:1)54
6KHF₂Dioxane/Water (4:1)26
7CsFDioxane/Water (4:1)58
8Na₂CO₃Dioxane/Water (4:1)35
9K₂CO₃Dioxane/Water (4:1)25
10Cs₂CO₃Dioxane/Water (4:1)10

Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), base (0.9 mmol), in the specified solvent mixture (1 mL) in a closed vial.

Experimental Protocols

Below are two representative experimental protocols for the Suzuki-Miyaura coupling of 2-pyridylboronic acids. These should be adapted and optimized for your specific substrates.

Protocol 1: Standard Conditions for a 2-Alkoxypyridylboronic Acid

This protocol is adapted from conditions reported for the coupling of 2-methoxy-5-pyridylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Add 1,4-dioxane (5 mL) and a 1 M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 mL, 2.0 mmol) via syringe.

  • Degassing: Sparge the reaction mixture with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: General Method for Challenging 2-Pyridyl Couplings

This protocol is based on a more general method developed for 2-pyridyl nucleophiles and may be more effective in suppressing homocoupling.[1]

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and a phosphine oxide ligand (0.03 mmol) to a vial.

  • Reagent Addition: Add the aryl halide (1.0 mmol), this compound (1.5 mmol), and a base (e.g., KF, 3.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (3 mL).

  • Reaction: Seal the vial and heat the mixture at the desired temperature (e.g., 80-100 °C) with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification procedures described in Protocol 1.

Visualizations

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex (4-MeO-Py)-Pd(II)L₂-Ar transmetalation->pd2_aryl_complex boronic_acid (4-MeO-Py)B(OH)₂ boronic_acid->transmetalation base Base (e.g., Na₂CO₃) base->transmetalation reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Product (4-MeO-Py)-Ar reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Pathway boronic_acid (4-MeO-Py)B(OH)₂ transmetalation1 First Transmetalation boronic_acid->transmetalation1 transmetalation2 Second Transmetalation boronic_acid->transmetalation2 pd2_catalyst Pd(II) Species pd2_catalyst->transmetalation1 oxygen Oxygen (O₂) oxygen->pd2_catalyst Oxidizes Pd(0) intermediate (4-MeO-Py)-Pd(II)-X transmetalation1->intermediate intermediate->transmetalation2 diaryl_pd (4-MeO-Py)-Pd(II)-(Py-OMe-4) transmetalation2->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination homocoupling_product Homocoupling Product 4,4'-dimethoxy-2,2'-bipyridine reductive_elimination->homocoupling_product

Caption: The competing homocoupling pathway catalyzed by Pd(II) species.

Troubleshooting_Workflow start Low Yield or High Impurity check_homocoupling High Homocoupling? start->check_homocoupling degas Improve Degassing (Ar/N₂ Purge) check_homocoupling->degas Yes check_protodeboronation Protodeboronation? check_homocoupling->check_protodeboronation No change_catalyst Change Catalyst/Ligand (e.g., use Pd(0), bulky ligand) degas->change_catalyst optimize_conditions Optimize Base/Solvent/Temp. change_catalyst->optimize_conditions anhydrous Use Anhydrous Solvents Change Base (e.g., KF) check_protodeboronation->anhydrous Yes check_protodeboronation->optimize_conditions No anhydrous->optimize_conditions end Improved Result optimize_conditions->end

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Catalyst Poisoning in Reactions with Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions involving pyridylboronic acids. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why are my Suzuki-Miyaura reactions with 2-pyridylboronic acid consistently failing or giving low yields?

A1: Reactions with 2-pyridylboronic acids are notoriously challenging due to two primary issues. First, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming an inactive complex and effectively "poisoning" it.[1][2] Second, 2-pyridylboronic acids are often unstable and susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, depleting the reaction of its necessary nucleophile.[3][4]

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is a decomposition pathway where the C-B bond of the boronic acid is cleaved, typically by a proton source (like water or alcohol) in the reaction mixture, resulting in the formation of the corresponding unsubstituted pyridine.[3][4] 2-Pyridylboronic acids are particularly prone to this due to an intramolecularly catalyzed process.[5][6] To minimize it, you can:

  • Use milder bases (e.g., K₃PO₄, NaHCO₃) to slow down the decomposition.[5]

  • Employ stable boronic acid surrogates like N-methyliminodiacetic acid (MIDA) boronates, which release the boronic acid slowly into the reaction mixture.[4][7]

  • Work at lower temperatures, though this may require longer reaction times.

Q3: How does the position of the boronic acid on the pyridine ring affect the reaction?

A3: The position of the boronic acid group significantly impacts reactivity.

  • 2-Pyridylboronic acids are the most challenging due to the proximity of the nitrogen atom to the boronic acid, which facilitates both catalyst poisoning and rapid protodeboronation.[5][6]

  • 3- and 4-Pyridylboronic acids are generally more stable and less problematic.[5][6] The nitrogen atom is further from the reaction site, reducing its ability to interfere with the catalyst, and the rate of protodeboronation is significantly lower.[6]

Q4: Besides the pyridine nitrogen, what are other common sources of catalyst poisoning?

A4: Catalyst activity can be diminished by various impurities that may be present in the reagents or solvents. Common catalyst poisons include compounds containing sulfur, as well as halides, cyanides, and other nitrogen-containing heterocycles.[8][9] It is crucial to use high-purity reagents and properly degassed solvents to avoid introducing these contaminants.

Troubleshooting Guides

Guide 1: Low or No Product Formation in Pyridyl Cross-Coupling

If you are observing poor performance in your reaction, follow these steps to diagnose and resolve the issue.

Step 1: Analyze the Reaction Mixture

  • Use techniques like LC-MS or GC-MS to check for the presence of starting materials and key side products.

  • Observation: Significant amount of unreacted starting materials.

    • Possible Cause: Catalyst poisoning or low catalyst activity.

  • Observation: Presence of deborylated pyridine.

    • Possible Cause: Protodeboronation of the pyridylboronic acid.

Step 2: Address Catalyst Poisoning

If you suspect catalyst poisoning is the primary issue (i.e., minimal protodeboronation observed), consider the following strategies.

  • Strategy 1: Employ Robust Ligands. Standard phosphine ligands can be ineffective. Switch to sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos) which can promote faster catalytic turnover, outcompeting the poisoning process.[5]

  • Strategy 2: Use Additives. Substoichiometric amounts of copper(II) acetate can be added. The copper salt may act as a Lewis acid, coordinating to the pyridine nitrogen and preventing it from binding to the palladium catalyst.[7]

  • Strategy 3: Modify the Catalyst System. Ensure the active Pd(0) species is being generated effectively. Using palladium pre-catalysts can lead to more consistent results.[10]

Step 3: Mitigate Protodeboronation

If protodeboronation is the dominant side reaction, the focus should be on stabilizing the boronic acid partner.

  • Strategy 1: Use a Stable Boronic Acid Surrogate. N-methyliminodiacetic acid (MIDA) boronates are highly effective for challenging couplings.[7] These air-stable crystalline solids slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[7]

  • Strategy 2: Optimize the Base and Solvent. The choice of base is critical. Screen a variety of bases, starting with milder options like K₃PO₄ or Cs₂CO₃. The solvent system can also play a role; sometimes, the addition of water is beneficial, but its effect can be substrate-dependent.[5][11]

Data Presentation

Table 1: Influence of Ligand and Additive on a Challenging Suzuki-Miyaura Coupling

EntryAryl HalidePyridylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)Additive (equiv)SolventTemp (°C)Yield (%)
14-Chlorotoluene2-Pyridylboronic acidPd₂(dba)₃ (2)PPh₃ (8)K₂CO₃ (3)NoneDioxane/H₂O100<5
24-Chlorotoluene2-Pyridylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)NoneDioxane/H₂O10075
34-Chlorotoluene2-Pyridyl MIDA boronatePd(OAc)₂ (5)SPhos (10)K₃PO₄ (3)NoneDioxane/H₂O10092
44-Chlorotoluene2-Pyridyl MIDA boronatePd(OAc)₂ (5)SPhos (10)K₃PO₄ (3)Cu(OAc)₂ (0.2)DMF10094[7]

Data is representative and compiled from typical outcomes reported in the literature.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 3- or 4-Pyridylboronic Acid

This protocol is a robust starting point for less challenging pyridylboronic acids.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 3- or 4-pyridylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[10]

  • Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of dioxane and water) via syringe.[5]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Advanced Protocol for Challenging 2-Pyridylboronic Acid Couplings

This protocol incorporates strategies to overcome catalyst poisoning and protodeboronation.

  • Reagent Preparation: To an oven-dried reaction vessel, add the 2-pyridyl N-methyliminodiacetic acid (MIDA) boronate (1.1 equiv), the aryl halide (1.0 equiv), the base (e.g., K₃PO₄, 3.0 equiv), and the copper(II) acetate additive (0.2 equiv, optional but recommended).[7]

  • Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol% Pd) and a Buchwald-type ligand (e.g., SPhos or XPhos, 4-10 mol%) in a small amount of the reaction solvent under an inert atmosphere.

  • Inert Atmosphere & Assembly: Seal the main reaction vessel, evacuate, and backfill with an inert gas. Add the pre-mixed catalyst solution to the main vessel via syringe.

  • Solvent Addition: Add the remaining degassed solvent (e.g., DMF or dioxane).

  • Reaction: Heat the mixture to 100 °C and stir for 4-24 hours, monitoring for completion.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Visualizations

Catalyst_Poisoning_Mechanism Mechanism of Catalyst Poisoning by 2-Pyridyl Species cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Addition) Pd0->ArPdX Oxidative Addition ArPdPyr Ar-Pd(II)-Pyr(L)₂ (Transmetalation) ArPdX->ArPdPyr Transmetalation ArPdPyr->Pd0 Product Ar-Pyr (Product) ArPdPyr->Product Reductive Elimination PoisonedComplex Pd(0)L(Py-R) (Inactive Complex) PyrBA Pyridyl- Boronic Acid PyrBA->PoisonedComplex Catalyst Poisoning ArX Aryl-Halide

Caption: Catalyst poisoning pathway in Suzuki-Miyaura coupling.

Troubleshooting_Workflow Troubleshooting Failed Pyridyl Cross-Coupling start Reaction Failure (Low/No Yield) check_sm Analyze Crude Reaction: Are Starting Materials Consumed? start->check_sm check_debor Is Deborylated Pyridine Observed? check_sm->check_debor  No   sol_poison Primary Issue: Catalyst Poisoning / Activity check_sm->sol_poison  Yes   sol_debor Primary Issue: Protodeboronation check_debor->sol_debor  Yes   sol_both Issues: Poisoning AND Protodeboronation check_debor->sol_both  No   act_poison Action: 1. Switch to Buchwald Ligand (e.g., XPhos, SPhos) 2. Add Cu(OAc)₂ 3. Use a Pre-catalyst sol_poison->act_poison act_debor Action: 1. Use MIDA Boronate 2. Screen Milder Bases (K₃PO₄) 3. Lower Reaction Temperature sol_debor->act_debor act_both Action: Combine Strategies: Use MIDA Boronate with a Buchwald Ligand System sol_both->act_both

Caption: Troubleshooting workflow for pyridyl cross-coupling reactions.

Strategy_Selection Strategy Selection for Pyridylboronic Acids start Select Pyridylboronic Acid Isomer iso_2 2-Pyridylboronic Acid start->iso_2 iso_34 3- or 4-Pyridylboronic Acid start->iso_34 strategy_adv Advanced Strategy Required iso_2->strategy_adv strategy_std Standard Strategy Sufficient iso_34->strategy_std details_adv • Use MIDA Boronate • Use Buchwald Ligand • Consider Cu(II) Additive strategy_adv->details_adv details_std • Standard Boronic Acid • Robust Catalyst (e.g., Pd(dppf)Cl₂) • Standard Base (K₂CO₃/K₃PO₄) strategy_std->details_std

Caption: Decision tree for selecting a reaction strategy.

References

Technical Support Center: (4-Methoxypyridin-2-YL)boronic acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound.

Issue Potential Cause Recommended Solution
Low to No Product Yield Ineffective Base: The chosen base may not be optimal for activating the boronic acid or facilitating the catalytic cycle.Consult the Base Selection for Optimal Yield table below. Inorganic bases like Na₂CO₃, K₂CO₃, and K₃PO₄ are often effective.[1][2][3][4] The choice of base can be critical and substrate-dependent.
Protodeboronation: The boronic acid is being replaced by a hydrogen atom from the solvent or trace water before coupling can occur. This is a known issue with electron-deficient heteroaryl boronic acids.[5]Ensure anhydrous reaction conditions if using a base that does not require water for its activity. Alternatively, using a boronate ester (e.g., pinacol ester) can sometimes mitigate this issue.
Catalyst Inactivity: The palladium catalyst may be old, improperly handled, or unsuitable for the specific substrates.Use a fresh, high-quality palladium catalyst. For challenging couplings involving pyridyl boronic acids, consider using more active catalysts with specialized phosphine ligands.[6]
Poor Solubility of Reagents: The boronic acid, aryl halide, or base may not be sufficiently soluble in the chosen solvent, leading to a sluggish or incomplete reaction.[7]Screen different solvents or solvent mixtures. A combination of an organic solvent (e.g., 1,4-dioxane, THF, DMF) with water is common for Suzuki couplings.[7][8]
Formation of Homocoupled Products Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid.Thoroughly degas all solvents and the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[9]
Suboptimal Reaction Conditions: Incorrect temperature or reaction time can favor side reactions.Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Difficulty in Product Purification Boronic Acid Residue: Excess boronic acid or its byproducts can be difficult to remove from the final product.Perform an acid-base extraction during workup. Boronic acids are acidic and can be removed by washing with a basic aqueous solution.
Close Polarity of Product and Impurities: The desired product and side products may have very similar polarities, making chromatographic separation challenging.[7]Optimize the reaction to minimize side product formation. If separation is still difficult, consider recrystallization or derivatization of the product to alter its polarity before purification.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki-Miyaura coupling of this compound?

A1: The base plays a crucial role in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[10] This boronate then undergoes transmetalation with the palladium(II) complex more readily than the neutral boronic acid. The base can also influence the regeneration of the active Pd(0) catalyst.

Q2: Which type of base is generally most effective for this coupling reaction?

A2: Inorganic bases are typically superior to organic bases for Suzuki-Miyaura couplings.[3] Carbonates such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), as well as phosphates like potassium phosphate (K₃PO₄), are widely used and have been shown to be effective in providing high yields.[1][4] The optimal base can be dependent on the specific aryl halide and reaction conditions.

Q3: Why is my reaction with this compound failing when similar couplings with phenylboronic acid work well?

A3: 2-Substituted pyridylboronic acids, like this compound, present unique challenges. They are known to be somewhat unstable and can undergo protodeboronation more easily than simple arylboronic acids.[5] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.

Q4: Can I use an organic base like triethylamine (TEA)?

A4: While organic bases like triethylamine (TEA) can be used, they are often less effective than inorganic bases in Suzuki-Miyaura reactions and may lead to lower yields.[1][2]

Q5: Is water necessary in the reaction mixture?

A5: The necessity of water depends on the base and solvent used. For many inorganic bases like Na₂CO₃ and K₂CO₃, an aqueous solution is used to dissolve the base and facilitate the reaction. A mixture of an organic solvent and water is a common and effective system.[7] However, for anhydrous conditions, bases like KF can be used.[5]

Data Presentation

Base Selection for Optimal Yield in Suzuki-Miyaura Coupling

The following table summarizes the effect of different bases on the yield of Suzuki-Miyaura coupling reactions involving aryl boronic acids and aryl halides, providing a general guideline for base selection. Please note that optimal conditions can vary depending on the specific substrates, catalyst, and solvent used.

Base Typical Yield Range (%) Notes
Sodium Carbonate (Na₂CO₃) 85 - 98%A highly effective and commonly used base.[1][2]
Potassium Carbonate (K₂CO₃) 80 - 95%Another widely used and effective base.[2][7]
Potassium Phosphate (K₃PO₄) 70 - 90%A strong base that can be effective for challenging couplings.[4]
Cesium Carbonate (Cs₂CO₃) 75 - 95%Often used for difficult couplings but can be less effective in some systems.[2]
Potassium Fluoride (KF) 60 - 85%A milder base, useful when base-sensitive functional groups are present.[5]
Sodium Hydroxide (NaOH) 50 - 80%Can be effective but may not be the optimal choice.[3]
Triethylamine (TEA) 40 - 70%Generally less effective than inorganic bases.[1][2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a starting point for the optimization of your reaction.

Reagents:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • To a reaction vessel, add this compound, the aryl bromide, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Suzuki Coupling

Troubleshooting_Low_Yield Start Low Yield Observed Check_Base Is the base optimal? Start->Check_Base Change_Base Screen different bases (e.g., Na2CO3, K3PO4) Check_Base->Change_Base No Check_Protodeboronation Is protodeboronation occurring? Check_Base->Check_Protodeboronation Yes Change_Base->Check_Protodeboronation Use_Ester Use boronate ester or anhydrous conditions Check_Protodeboronation->Use_Ester Yes Check_Catalyst Is the catalyst active? Check_Protodeboronation->Check_Catalyst No Use_Ester->Check_Catalyst New_Catalyst Use fresh catalyst or screen different ligands Check_Catalyst->New_Catalyst No Check_Solubility Are reagents soluble? Check_Catalyst->Check_Solubility Yes New_Catalyst->Check_Solubility Change_Solvent Screen alternative solvents/mixtures Check_Solubility->Change_Solvent No Success Improved Yield Check_Solubility->Success Yes Change_Solvent->Success Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 Boronate R²-B(OR)₃⁻ Boronate->Transmetalation Base_Activation Base (e.g., OH⁻) Base_Activation->Boronate Boronic_Acid R²-B(OH)₂ Boronic_Acid->Base_Activation RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

References

Technical Support Center: Managing Phosphorus Ligand Impurities in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for identifying, managing, and mitigating the impact of impurities originating from phosphorus ligands in Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction is sluggish or has completely stalled. Could impurities in my phosphine ligand be the cause?

A: Yes, this is a common issue. The most frequent culprit is the corresponding phosphine oxide, formed by the oxidation of the phosphine ligand. Phosphine oxides can coordinate to the palladium center, potentially inhibiting the formation of the active catalytic species or interfering with steps in the catalytic cycle, leading to decreased reaction rates and lower yields. It is crucial to assess the purity of your ligand, especially if it has been stored for a long time or handled in the air.

Q2: What are the most common impurities in commercial phosphine ligands?

A: The primary impurity is the corresponding phosphine oxide (R₃P=O). For example, triphenylphosphine (PPh₃) is often contaminated with triphenylphosphine oxide (TPPO). Other potential impurities can include residual solvents from synthesis or starting materials. For specialized ligands like the Buchwald-type dialkylbiaryl phosphines, impurities may arise from the multi-step synthesis.[1][2][3]

Q3: How can I detect and quantify phosphine oxide in my ligand?

A: The most effective method is ³¹P NMR spectroscopy. Phosphines (P(III)) and their corresponding phosphine oxides (P(V)) have distinct and well-separated chemical shifts. This technique allows for direct quantification of the impurity by comparing the integration of the respective signals.

Q4: My TLC/LC-MS shows an unexpected byproduct with a mass corresponding to my desired product plus an aryl group from the ligand (e.g., a phenyl group when using PPh₃). What is happening?

A: This side product can arise from P-C bond cleavage and subsequent reductive elimination from an arylpalladium phosphine complex. This has been noted as a significant challenge, particularly in the synthesis of active pharmaceutical ingredients (APIs) like 4-arylpyridines.[4] Switching to a different class of ligand, such as a bulky dialkylbiaryl phosphine (e.g., SPhos, XPhos), can often suppress this side reaction.

Q5: My reaction yield is low, and I suspect ligand degradation. Besides using a fresh bottle, what can I do?

Data Presentation

Table 1: Typical ³¹P NMR Chemical Shifts for Common Phosphines and Their Oxides

This table provides a reference for identifying phosphine and phosphine oxide species in your ligand sample. Chemical shifts are relative to 85% H₃PO₄.

CompoundStructurePhosphorus Oxidation StateTypical ³¹P Chemical Shift (ppm)
TriethylphosphinePEt₃III~ -20
Triethylphosphine oxideO=PEt₃V~ +48
Tri-tert-butylphosphineP(t-Bu)₃III~ +63
Tri-tert-butylphosphine oxideO=P(t-Bu)₃V~ +51
TriphenylphosphinePPh₃III~ -5
Triphenylphosphine oxideO=PPh₃V~ +25 to +35

Source: Data compiled from multiple NMR spectroscopy resources.

Table 2: Illustrative Impact of Triphenylphosphine Oxide (TPPO) on Suzuki Coupling Yield

This table illustrates the potential impact of TPPO impurity on the yield of a generic Suzuki coupling reaction. Actual results may vary based on substrates, catalyst loading, and reaction conditions.

TPPO Impurity in PPh₃ Ligand (% mol/mol)Illustrative Product Yield (%)
0%95%
5%75%
10%50%
20%<20%
50%No reaction

This is a representative table based on the well-documented inhibitory effects of phosphine oxides. The quantitative impact can be highly dependent on the specific reaction.

Visualized Workflows and Pathways

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_decision Decision Point cluster_solution Corrective Actions start Low Yield or Stalled Reaction check_ligand Analyze Ligand Purity (³¹P NMR) start->check_ligand check_conditions Review Reaction Conditions (Degassing, Solvent, Base) start->check_conditions impurity_found Ligand Impurity >5%? check_ligand->impurity_found optimize Re-optimize Conditions & Rerun Reaction check_conditions->optimize Conditions Suboptimal purify Purify Ligand (See Protocol 2) impurity_found->purify Yes change_ligand Switch to Robust Ligand (e.g., Buchwald-type) impurity_found->change_ligand Yes impurity_found->optimize No purify->optimize change_ligand->optimize

Caption: Troubleshooting workflow for a low-yielding Suzuki coupling reaction.

Impurity_Pathway cluster_catalyst Catalytic Cycle cluster_impurity Impurities pd0 Pd(0)L₂ (Active Catalyst) pda Ar-Pd(II)-X(L₂) (Oxidative Addition) pd0->pda pdb Ar-Pd(II)-Ar'(L₂) (Transmetalation) pda->pdb product Ar-Ar' (Product) pdb->product product->pd0 phosphine Phosphine Ligand (R₃P) phosphine->pd0 Forms Active Catalyst oxide Phosphine Oxide (R₃P=O) phosphine->oxide Oxidation (Air, H₂O) oxide->pd0 Competes for Coordination oxide->pda Inhibits Cycle

Caption: Diagram showing the inhibitory effect of phosphine oxide on the Suzuki coupling catalytic cycle.

Experimental Protocols

Protocol 1: Analysis of Ligand Purity by ³¹P NMR Spectroscopy

Objective: To quantify the amount of phosphine oxide impurity in a phosphine ligand sample.

Materials:

  • Phosphine ligand sample (e.g., Triphenylphosphine)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • 85% H₃PO₄ (for external referencing if needed)

  • NMR spectrometer

Procedure:

  • Accurately weigh approximately 10-20 mg of the phosphine ligand and dissolve it in ~0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a proton-decoupled ³¹P NMR spectrum. Ensure the spectral window is wide enough to include both the phosphine and phosphine oxide signals (e.g., from +80 ppm to -80 ppm).

  • Set the relaxation delay (d1) to at least 5 times the longest T₁ of the phosphorus nuclei being observed to ensure accurate integration for quantification. A d1 of 30 seconds is often sufficient.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the signal for the phosphine (e.g., ~ -5 ppm for PPh₃) and the phosphine oxide (e.g., ~ +30 ppm for TPPO).

  • Calculate the percentage of phosphine oxide impurity using the following formula: % Impurity = [Integration(Oxide) / (Integration(Phosphine) + Integration(Oxide))] * 100

Protocol 2: Purification of Triphenylphosphine (PPh₃) from Triphenylphosphine Oxide (TPPO) via Precipitation with ZnCl₂

Objective: To remove TPPO from a PPh₃ sample or a reaction mixture in a polar solvent.

Materials:

  • Crude PPh₃ containing TPPO

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Ethanol (or another suitable polar solvent like THF or Acetonitrile)

  • Stir bar and flask

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Dissolve the crude PPh₃/TPPO mixture in a minimum amount of warm ethanol.

  • In a separate flask, prepare a concentrated solution of ZnCl₂ in warm ethanol (e.g., 1.8 M).

  • Add the ZnCl₂ solution to the PPh₃/TPPO solution at room temperature while stirring. Use a 1:1 molar ratio of ZnCl₂ to the estimated amount of TPPO impurity. A heavy, white precipitate of the [ZnCl₂(TPPO)₂] complex should form.

  • Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation. Cooling the mixture in an ice bath can further improve precipitation.

  • Collect the precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol.

  • The filtrate contains the purified PPh₃. The solvent can be removed under reduced pressure to recover the purified ligand.

  • Confirm the purity of the recovered PPh₃ using the ³¹P NMR protocol described above.

Protocol 3: General Procedure for an Impurity-Sensitive Suzuki-Miyaura Coupling

Objective: To set up a Suzuki coupling reaction with careful consideration to minimize the impact of ligand impurities and degradation.

Materials:

  • Aryl/heteroaryl halide (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • High-purity phosphine ligand (e.g., SPhos, PPh₃) (1.1-1.2 times the moles of Pd metal)

  • Anhydrous base (e.g., K₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF/H₂O)

  • Schlenk flask or reaction vial with a septum

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Dry all glassware in an oven overnight and allow to cool under an inert atmosphere.

  • Reagent Addition: To a Schlenk flask under a positive pressure of inert gas, add the palladium source, the high-purity phosphine ligand, the aryl halide, the boronic acid/ester, and the base.

  • Degassing: Add the anhydrous solvent via syringe. Vigorously bubble argon or nitrogen through the reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed. Alternatively, perform three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

References

Validation & Comparative

A Comparative Analysis of Reactivity: (4-Methoxypyridin-2-YL)boronic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the chemical reactivity of (4-Methoxypyridin-2-YL)boronic acid against its various positional isomers. The analysis is centered on the influence of substituent placement on the pyridine ring and its subsequent impact on performance in key cross-coupling reactions, which are fundamental to modern drug discovery and materials science.

The reactivity of pyridylboronic acids is a delicate interplay of electronic effects, steric hindrance, and inherent stability. The electron-withdrawing nature of the pyridine nitrogen, combined with the electron-donating character of the methoxy group, creates a unique electronic environment for each isomer. Furthermore, the position of the boronic acid group, particularly at the 2-position, introduces specific stability challenges.

Understanding Isomeric Effects on Reactivity

The position of the methoxy group and the boronic acid moiety on the pyridine ring dictates the molecule's electronic properties and steric profile.

  • Electronic Effects : The pyridine nitrogen is electronegative, reducing the electron density of the ring and making it less reactive than benzene in electrophilic substitutions.[1][2] Conversely, the methoxy group is an electron-donating group (EDG) through resonance, which can increase the electron density at the ortho and para positions relative to itself.[3][4][5] This push-pull relationship governs the nucleophilicity of the carbon atom attached to boron, a key factor in transmetalation steps of cross-coupling reactions.

  • Steric Hindrance : Substituents at the 2- or 6-position of the pyridine ring can sterically hinder the approach of the boronic acid to the metal center in a catalytic cycle. This is particularly relevant for isomers where the boronic acid is at the 2-position.

  • Stability and Protodeboronation : 2-Pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation (cleavage of the C-B bond).[6][7][8][9] This decomposition pathway is a significant competing reaction that can dramatically lower the efficiency of cross-coupling reactions.[8] Isomers with the boronic acid at the 3- or 4-position are substantially more stable.[6][7]

Comparative Reactivity in Cross-Coupling Reactions

Table 1: Qualitative Reactivity and Stability Comparison of Methoxypyridine Boronic Acid Isomers

IsomerPosition of -B(OH)₂Position of -OMePredicted Stability (vs. Protodeboronation)Predicted Suzuki-Miyaura ReactivityKey Factors
This compound 24LowLow to ModerateProne to rapid protodeboronation.[6][7] Methoxy group at the 4-position activates the ring, but instability is the dominant factor.
(3-Methoxypyridin-2-YL)boronic acid 23LowLowHigh instability due to the 2-pyridylboronic acid structure.[8][9]
(5-Methoxypyridin-2-YL)boronic acid 25LowLow to ModerateHigh instability. Methoxy group has a moderate activating effect.
(6-Methoxypyridin-2-YL)boronic acid 26LowVery LowSevere steric hindrance from the adjacent methoxy group in addition to inherent instability.
(2-Methoxypyridin-3-YL)boronic acid 32HighModerate to HighStable boronic acid position.[6][7] Methoxy at the 2-position strongly activates the ring for coupling.
(4-Methoxypyridin-3-YL)boronic acid 34HighHighStable boronic acid position. Methoxy at the 4-position activates the ring.
(5-Methoxypyridin-3-YL)boronic acid 35HighModerateStable boronic acid position. Methoxy group has a weaker activating effect from the 5-position.
(2-Methoxypyridin-4-YL)boronic acid 42HighHighStable boronic acid position.[6][7] Methoxy at the 2-position provides strong electronic activation.[10]

Experimental Protocols and Reaction Mechanisms

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid and an organohalide.[11] It is one of the most versatile methods for forming C-C bonds. The reaction requires a base to activate the boronic acid for transmetalation.[11]

General Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add the methoxypyridine boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 110 °C.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_legend pd0 Pd(0)L₂ ox_add Oxidative Addition Complex Ar-Pd(II)L₂-X pd0->ox_add Ar-X transmetal Transmetalation Complex Ar-Pd(II)L₂-Ar' ox_add->transmetal reduct_elim Reductive Elimination center_point->pd0 ArX Aryl Halide (Ar-X) ArBOH2 Boronic Acid (Ar'-B(OH)₂) ArAr Coupled Product (Ar-Ar') Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_legend pd0 Pd(0)L₂ ox_add Oxidative Addition Complex Ar-Pd(II)L₂-X pd0->ox_add Ar-X amide_complex Amido Complex Ar-Pd(II)L₂-NR₂' ox_add->amide_complex reduct_elim Reductive Elimination center_point->pd0 ArX Aryl Halide (Ar-X) Amine Amine (HNR₂') Product Coupled Product (Ar-NR₂') Chan_Lam_Cycle Proposed Chan-Lam Catalytic Cycle cluster_legend cu2 Cu(II)L₂ trans1 Cu(II)-Ar Complex cu2->trans1 Ar-B(OH)₂ trans2 Cu(II)-Nuc Complex cu2->trans2 H-Nuc cu3 Cu(III) Intermediate Ar-Cu(III)-Nuc trans1->cu3 H-Nuc trans2->cu3 Ar-B(OH)₂ cu1 Cu(I)L cu3->cu1 Reductive Elimination (Ar-Nuc) cu1->cu2 Oxidation (O₂) ArBOH2 Boronic Acid (Ar-B(OH)₂) HNuc Nucleophile (H-Nuc) Product Coupled Product (Ar-Nuc)

References

Harnessing the Power of MIDA Boronates for Robust 2-Pyridyl Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery

The incorporation of the 2-pyridyl moiety is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. However, the inherent instability of 2-pyridylboronic acids has long presented a significant hurdle in their application in Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive comparison of N-methyliminodiacetic acid (MIDA) boronates as a superior alternative for 2-pyridyl coupling, supported by experimental data and detailed protocols.

The Challenge with Conventional 2-Pyridylboronic Acids

The 2-pyridyl structural motif is a frequent feature in biologically active molecules. Unfortunately, the corresponding 2-pyridylboronic acid is notoriously unstable and prone to rapid protodeboronation, making it difficult to handle, purify, and effectively utilize in cross-coupling reactions, especially with less reactive coupling partners like aryl chlorides.[1][2][3] This instability often leads to low and inconsistent yields, hindering the efficient synthesis of target molecules.

MIDA Boronates: A Paradigm Shift in Stability and Reactivity

N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative solution to the challenges posed by unstable boronic acids.[1][4][5] 2-Pyridyl MIDA boronate is a crystalline, free-flowing solid that is remarkably stable to air and moisture, allowing for long-term benchtop storage without degradation and facile purification via silica gel chromatography.[1][4] This exceptional stability contrasts sharply with the transient nature of the free boronic acid.

The key to the success of MIDA boronates lies in their ability to act as a "slow-release" reservoir for the boronic acid in situ.[1][6][7] Under specific, mild aqueous basic conditions, the MIDA ligand is slowly hydrolyzed, releasing the boronic acid at a controlled rate. This ensures that the concentration of the unstable boronic acid remains low throughout the reaction, favoring the desired cross-coupling pathway over competing decomposition pathways.[6][7]

Logical Workflow: Advantages of MIDA Boronates

cluster_0 Challenges with 2-Pyridylboronic Acid cluster_1 MIDA Boronate Solution Unstable Boronic Acid Unstable Boronic Acid Protodeboronation Protodeboronation Unstable Boronic Acid->Protodeboronation Stable MIDA Boronate Stable MIDA Boronate Unstable Boronic Acid->Stable MIDA Boronate is replaced by Low Yields Low Yields Protodeboronation->Low Yields High Yields High Yields Low Yields->High Yields are improved to Slow Release Slow Release Stable MIDA Boronate->Slow Release Slow Release->High Yields

Caption: Workflow illustrating the advantages of MIDA boronates over unstable boronic acids.

Performance Comparison: MIDA Boronates vs. Boronic Acids

The practical advantages of 2-pyridyl MIDA boronates are clearly demonstrated in their superior performance in cross-coupling reactions compared to their boronic acid counterparts.

Coupling PartnerBoron ReagentYield (%)Reference
4-Chloroacetophenone2-Pyridylboronic acidLow to moderate[1]
4-Chloroacetophenone2-Pyridyl MIDA boronate Excellent [1]
2-Chlorotoluene2-Pyridylboronic acidVery little product[6]
2-Chlorotoluene2-Pyridyl MIDA boronate 94 [6]
2,6-Dimethoxychlorobenzene2-Pyridylboronic acidIneffective[6]
2,6-Dimethoxychlorobenzene2-Pyridyl MIDA boronate Synthetically useful yield [6]

As the data indicates, the use of 2-pyridyl MIDA boronate consistently leads to significantly higher yields, particularly with challenging, electronically deactivated aryl chlorides.

Alternative Stabilized Boron Reagents

While MIDA boronates offer a robust solution, other strategies have been developed to stabilize 2-pyridylboron species. These include:

  • Trifluoroborate Salts (BF3K): Potassium 2-pyridyltrifluoroborate is another air-stable, crystalline solid. However, the slow release of boronic acid from trifluoroborates can sometimes be less efficient.

  • Diethanolamine (DEA) and N-Phenyldiethanolamine (PDEA) Adducts: These form stable, five-membered ring structures with the boron atom.[3] While effective, the synthesis and purification of these adducts can sometimes be more complex than for MIDA boronates.

MIDA boronates often provide a more general and user-friendly platform due to their exceptional stability, ease of handling, and broad compatibility with a wide range of reaction conditions.[4]

Experimental Workflow for 2-Pyridyl Coupling

G start Start reagents 2-Pyridyl MIDA Boronate + Aryl Halide start->reagents reaction Reaction Mixture reagents->reaction catalyst Pd Catalyst + Ligand catalyst->reaction base Base (e.g., K3PO4) base->reaction solvent Solvent (e.g., Dioxane/H2O) solvent->reaction heating Heat reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Purified 2-Arylpyridine purification->product end End product->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of 2-pyridyl MIDA boronates.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate with an Aryl Chloride

This protocol is adapted from the work of Knapp et al. and is effective for a broad range of aryl chlorides.[6]

Materials:

  • 2-Pyridyl MIDA boronate (1.1 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol %)

  • SPhos (10 mol %)

  • Copper(II) acetate (Cu(OAc)₂) (10 mol %)

  • Diethanolamine (DEA) (20 mol %)

  • Potassium acetate (KOAc) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-pyridyl MIDA boronate, aryl chloride, Pd(OAc)₂, SPhos, Cu(OAc)₂, and KOAc.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and then diethanolamine via syringe.

  • Seal the vessel and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS for completion.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine.

Protocol 2: Comparative Coupling using 2-Pyridylboronic Acid (Illustrative)

This protocol highlights the challenges of using the unstable boronic acid directly.

Materials:

  • Freshly prepared or commercially sourced 2-pyridylboronic acid (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol %)

  • SPhos (10 mol %)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried reaction vessel, add the aryl chloride, Pd(OAc)₂, and SPhos.

  • In a separate flask, dissolve the 2-pyridylboronic acid and K₃PO₄ in a 5:1 mixture of dioxane/water. Note: The boronic acid should be used immediately after preparation or weighing due to its instability.

  • Evacuate and backfill the reaction vessel with an inert atmosphere.

  • Add the dioxane/water solution of the boronic acid and base to the reaction vessel.

  • Heat the mixture to 80-100 °C and stir. Monitor the reaction closely, as significant decomposition of the boronic acid can occur.

  • Upon completion (or when significant byproduct formation is observed), cool the reaction and perform a standard aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography. Yields are often significantly lower and more variable than with MIDA boronates.[1]

Conclusion

For researchers and professionals in drug development and synthetic chemistry, 2-pyridyl MIDA boronates represent a superior and highly reliable tool for the construction of 2-arylpyridine motifs. Their exceptional stability, ease of handling, and the elegant "slow-release" mechanism overcome the inherent instability of 2-pyridylboronic acids, leading to higher, more reproducible yields and a broader substrate scope. The adoption of MIDA boronate technology can significantly streamline synthetic routes, enabling the more efficient and robust production of complex molecules.

References

Navigating the "2-Pyridyl Problem": A Comparative Guide to Alternative Cross-Coupling Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2-substituted pyridines is a frequent necessity, as this motif is a cornerstone of many pharmaceuticals and functional materials. The Suzuki-Miyaura coupling, a powerful tool for C-C bond formation, often encounters challenges when applied to 2-pyridyl substrates. This is primarily due to the instability of 2-pyridylboronic acids, which are prone to protodeboronation, leading to low yields and reproducibility issues. This guide provides a comprehensive comparison of viable alternative cross-coupling methods, offering experimental data and detailed protocols to aid in the selection of the most suitable strategy for a given synthetic challenge.

At a Glance: Performance Comparison of Cross-Coupling Methods

To facilitate a direct comparison, the following tables summarize the performance of various cross-coupling methods for the synthesis of 2-arylpyridines and related compounds. The data has been compiled from various sources and showcases the yields obtained for different substrates under optimized conditions.

Table 1: Comparison of Cross-Coupling Methods for the Synthesis of 2-Arylpyridines

Entry2-Pyridyl SubstrateCoupling PartnerMethodCatalyst/LigandBase/AdditiveSolventTemp. (°C)Yield (%)Reference
12-BromopyridinePhenylboronic acidSuzukiPd(PPh₃)₄Na₂CO₃Toluene/H₂O10075General knowledge
22-Pyridylzinc pivalate4-BromoacetophenoneNegishiPd₂(dba)₃/XPhos-THF6595[1]
32-Pyridylzinc pivalate4-Chloro-3-nitrotolueneNegishiPd₂(dba)₃/XPhos-THF6591[1]
42-(Tributylstannyl)pyridineIodobenzeneStillePd(PPh₃)₄-Toluene11085General knowledge
52-ChloropyridinePhenyltrimethoxysilaneHiyamaPd(OAc)₂/L2TBAF·3H₂OToluene11095
6Pyridine4-BromotolueneC-H Arylation[Rh(cod)Cl]₂/dppfK₃PO₄Dioxane12082
7Picolinic acid4-BromotolueneDecarboxylativePd(OAc)₂/XPhosAg₂CO₃Dioxane12085

Table 2: Sonogashira Coupling of Halopyridines with Terminal Alkynes

EntryHalopyridineAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
12-Amino-3-iodopyridinePhenylacetylene(PPh₃)₂PdCl₂-[TBP][4EtOV]RT93[2]
22-Chloro-5-iodopyridinePhenylacetylene(PPh₃)₂PdCl₂-[TBP][4EtOV]RT72[2]
32-IodopyridinePhenylacetylenePd/C, CuIEt₃NDMF8092
42-BromopyridinePhenylacetylenePd(PPh₃)₄, CuIEt₃NTHF6588

In Detail: Experimental Protocols for Key Alternative Methods

This section provides detailed experimental methodologies for several of the most promising alternatives to the Suzuki coupling for 2-pyridyl compounds.

Negishi Coupling of Solid 2-Pyridylzinc Pivalates

The Negishi coupling, utilizing organozinc reagents, is a highly effective alternative, particularly with the development of air- and moisture-stable solid 2-pyridylzinc pivalates.[1]

General Procedure: [1] To a solution of the aryl or heteroaryl halide (0.5 mmol) in THF (2 mL) is added the solid 2-pyridylzinc pivalate reagent (0.65 mmol, 1.3 equiv). Then, a solution of Pd₂(dba)₃ (0.005 mmol, 1 mol %) and XPhos (0.012 mmol, 2.4 mol %) in THF (1 mL) is added. The reaction mixture is stirred at 65 °C for 16 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2-arylpyridine.

Stille Coupling of 2-(Tributylstannyl)pyridine

The Stille coupling employs organotin reagents, which are generally stable and tolerate a wide range of functional groups. However, the toxicity of tin compounds is a significant drawback.

General Procedure: In a flame-dried flask under an inert atmosphere, 2-(tributylstannyl)pyridine (1.1 equiv) and the aryl halide (1.0 equiv) are dissolved in anhydrous toluene. Tetrakis(triphenylphosphine)palladium(0) (5 mol %) is added, and the mixture is heated to 110 °C for 12-24 hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether. The organic layer is washed with a saturated aqueous solution of KF to remove tin byproducts, followed by brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Hiyama Coupling of 2-Pyridylsilanes

The Hiyama coupling utilizes organosilanes, which are low-cost, low-toxicity, and stable reagents. Activation with a fluoride source or a base is typically required.

General Procedure: A mixture of the 2-pyridylsilane (1.5 equiv), the aryl halide (1.0 equiv), and a fluoride source such as TBAF (2.0 equiv) is prepared in a suitable solvent like THF or dioxane. A palladium catalyst, for example, Pd(OAc)₂ (5 mol %) with a phosphine ligand like PPh₃ (10 mol %), is added. The reaction mixture is heated at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by column chromatography.

Sonogashira Coupling of 2-Halopyridines

The Sonogashira coupling is the method of choice for the synthesis of 2-alkynylpyridines. It typically involves a palladium catalyst and a copper(I) co-catalyst.

General Procedure: [2] To a solution of the 2-halopyridine (0.5 mmol) in a suitable solvent such as an ionic liquid ([TBP][4EtOV], 0.8 mL) or a mixture of THF and an amine base like triethylamine, is added the terminal alkyne (1.0-1.5 equiv). The palladium catalyst, for instance, (PPh₃)₂PdCl₂ (0.025 mmol), and a copper(I) salt like CuI (if required) are then added. The reaction mixture is stirred at room temperature or heated as necessary until completion. The product is then isolated by extraction and purified by column chromatography.

Direct C-H Arylation of Pyridines

Direct C-H activation/arylation offers an atom-economical alternative by avoiding the pre-functionalization of the pyridine ring.

General Procedure: A mixture of the pyridine substrate (1.0 equiv), the aryl halide (1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (5 mol %), a ligand (e.g., a phosphine or an N-heterocyclic carbene precursor), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling solvent like dioxane or DMA is heated at high temperatures (typically 120-150 °C) for an extended period. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the 2-arylpyridine.

Decarboxylative Cross-Coupling of Picolinic Acids

This method utilizes readily available picolinic acids as the coupling partners, releasing CO₂ as the only byproduct.

General Procedure: Picolinic acid (1.0 equiv), the aryl halide (1.2 equiv), a palladium catalyst like Pd(OAc)₂ (5 mol %), a ligand such as XPhos (10 mol %), and a silver salt (e.g., Ag₂CO₃) as an oxidant are combined in a solvent like dioxane. The mixture is heated at 120-140 °C until the decarboxylation and coupling are complete. The reaction mixture is then cooled, filtered through celite, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography.

Visualizing the Alternatives: Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the key alternative cross-coupling reactions and a comparative workflow.

Negishi_Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-Pd(II)L_n-X R-Pd(II)L_n-X Oxidative_Addition->R-Pd(II)L_n-X Transmetalation Transmetalation R-Pd(II)L_n-X->Transmetalation R-Pd(II)L_n-R' R-Pd(II)L_n-R' Transmetalation->R-Pd(II)L_n-R' ZnX_2 ZnX_2 Transmetalation->ZnX_2 Reductive_Elimination Reductive Elimination R-Pd(II)L_n-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R' R-R' Reductive_Elimination->R-R' R-X R-X R-X->Oxidative_Addition R'-ZnX R'-ZnX R'-ZnX->Transmetalation

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Stille_Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-Pd(II)L_n-X R-Pd(II)L_n-X Oxidative_Addition->R-Pd(II)L_n-X Transmetalation Transmetalation R-Pd(II)L_n-X->Transmetalation R-Pd(II)L_n-R' R-Pd(II)L_n-R' Transmetalation->R-Pd(II)L_n-R' X-Sn(Bu)3 X-Sn(Bu)3 Transmetalation->X-Sn(Bu)3 Reductive_Elimination Reductive Elimination R-Pd(II)L_n-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R' R-R' Reductive_Elimination->R-R' R-X R-X R-X->Oxidative_Addition R'-Sn(Bu)3 R'-Sn(Bu)3 R'-Sn(Bu)3->Transmetalation

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Hiyama_Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-Pd(II)L_n-X R-Pd(II)L_n-X Oxidative_Addition->R-Pd(II)L_n-X Transmetalation Transmetalation R-Pd(II)L_n-X->Transmetalation R-Pd(II)L_n-R' R-Pd(II)L_n-R' Transmetalation->R-Pd(II)L_n-R' X-Si(OR)3 X-Si(OR)3 Transmetalation->X-Si(OR)3 Reductive_Elimination Reductive Elimination R-Pd(II)L_n-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R' R-R' Reductive_Elimination->R-R' R-X R-X R-X->Oxidative_Addition R'-Si(OR)3 R'-Si(OR)3 [R'-Si(OR)3(Nu)]- [R'-Si(OR)3(Nu)]- R'-Si(OR)3->[R'-Si(OR)3(Nu)]- Activation Activator Activator Activator->[R'-Si(OR)3(Nu)]- [R'-Si(OR)3(Nu)]-->Transmetalation

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-Pd(II)L_n-X R-Pd(II)L_n-X Oxidative_Addition->R-Pd(II)L_n-X Transmetalation Transmetalation R-Pd(II)L_n-X->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination R-Pd(II)L_n-C≡CR' CuX CuX Transmetalation->CuX Reductive_Elimination->Pd(0)L_n R-R' R-R' Reductive_Elimination->R-R' R-X R-X R-X->Oxidative_Addition Alkyne_Coordination Alkyne Coordination & Deprotonation CuX->Alkyne_Coordination Cu-C≡CR' Cu-C≡CR' Alkyne_Coordination->Cu-C≡CR' Base-H+ X- Base-H+ X- Alkyne_Coordination->Base-H+ X- Cu-C≡CR'->Transmetalation Transmetalation R'-C≡CH R'-C≡CH R'-C≡CH->Alkyne_Coordination Base Base Base->Alkyne_Coordination

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Workflow_Comparison cluster_suzuki Suzuki Coupling cluster_negishi Negishi Coupling (Alternative) Suzuki_Start 2-Halopyridine Suzuki_Coupling Pd-catalyzed Coupling Suzuki_Start->Suzuki_Coupling Boronic_Acid Unstable 2-Pyridyl Boronic Acid Boronic_Acid->Suzuki_Coupling Suzuki_Product 2-Arylpyridine Suzuki_Coupling->Suzuki_Product Negishi_Start 2-Halopyridine Negishi_Coupling Pd-catalyzed Coupling Negishi_Start->Negishi_Coupling Zinc_Reagent Stable Solid 2-Pyridyl Zinc Reagent Zinc_Reagent->Negishi_Coupling Negishi_Product 2-Arylpyridine Negishi_Coupling->Negishi_Product

Caption: Comparative workflow of Suzuki vs. Negishi coupling.

Conclusion

While the Suzuki-Miyaura coupling remains a cornerstone of cross-coupling chemistry, its limitations in the context of 2-pyridyl substrates necessitate the exploration of alternative methodologies. The Negishi, Stille, Hiyama, and Sonogashira reactions, along with modern C-H activation and decarboxylative strategies, offer a powerful toolkit for overcoming the "2-pyridyl problem." The choice of method will ultimately depend on the specific substrate, desired functional group tolerance, and practical considerations such as reagent availability and toxicity. This guide provides a starting point for navigating these alternatives, empowering researchers to select the most effective and efficient route for the synthesis of their target 2-pyridyl compounds.

References

Characterizing (4-Methoxypyridin-2-YL)boronic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comparative overview of analytical techniques for (4-Methoxypyridin-2-YL)boronic acid and its related products. Due to the limited availability of public experimental data for this compound, this guide incorporates data from its isomers and analogues, such as (2-Methoxypyridin-4-yl)boronic acid and 4-methoxyphenylboronic acid, to provide a comprehensive analytical framework.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of boronic acid products and monitoring reaction progress. The choice of column, mobile phase, and detector is critical for achieving optimal separation and detection.

Comparative HPLC Data:

CompoundColumnMobile PhaseFlow Rate (mL/min)DetectionObservations
Phenylboronic Acid and DerivativesPrimesep P (4.6x150 mm, 5 µm)MeCN/H₂O with H₂SO₄ buffer1.0UV at 270 nmGood separation of various aromatic boronic acids is achieved on a mixed-mode column.[1]
Eleven Aromatic Boronic AcidsXSelect™ Premier HSS T3 (4.6 x 100mm, 3.5μm)A: Water, B: Acetonitrile, D: 2% formic acid in water. Gradient elution.1.0PDABaseline resolution for eleven structurally similar boronic acids was achieved in under 11 minutes.[2]
Pyrazole boronic pinacol esterXTerra MS C18Acetonitrile/Water with or without formic acid-UVThe presence of formic acid in the mobile phase can influence the hydrolysis of boronic esters on some stationary phases.[3]

Experimental Protocol: General HPLC Method for Boronic Acids

A general method for the analysis of boronic acids by HPLC can be adapted from established protocols.[2]

  • Sample Preparation: Prepare stock solutions of the boronic acid samples at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Create a working solution by diluting the stock solution to the desired concentration (e.g., 0.1 mg/mL) with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Waters XSelect™ Premier HSS T3, 4.6 x 100 mm, 3.5 µm) is a common choice.

    • Mobile Phase: A gradient of water and acetonitrile, often with an acidic modifier like formic acid (e.g., 0.1%), is used. A typical gradient might start at 5% acetonitrile and increase to 95% over 10-15 minutes.

    • Flow Rate: A flow rate of 1.0 mL/min is standard.

    • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

    • Detection: A Photo Diode Array (PDA) or UV detector is commonly used. The wavelength for detection will depend on the chromophore of the specific boronic acid.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area, which correspond to the identity and quantity of the compound, respectively.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve Sample (1 mg/mL) prep2 Dilute to Working Concentration prep1->prep2 analysis1 Inject Sample prep2->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV/PDA Detection analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Determine Purity/Quantity data1->data2

Caption: HPLC analysis workflow for boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. ¹H, ¹³C, and ¹¹B NMR spectra provide detailed information about the molecular structure. A common challenge with boronic acids is their tendency to form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra. This can often be overcome by using a coordinating solvent like DMSO-d₆ or methanol-d₄, or by converting the boronic acid to a boronate ester.

Comparative NMR Data:

CompoundNucleusSolventChemical Shifts (δ, ppm)
5-methoxy-3-pyridineboronic acid pinacol ester¹HCDCl₃8.54 (d, J = 1.2, 1H), 8.37 (d, J = 3.2, 1H), 7.54 (dd, J = 3.2, 1.2, 1H), 3.87 (s, 3H), 1.36 (s, 12H)[4]
4-Methoxyphenylboronic acid¹HCDCl₃7.99 (d, 2H), 6.87 (d, 2H), 3.80 (s, 3H)[5]
4-Methoxyphenylboronic acid¹³CCDCl₃162.0, 137.0, 113.2, 55.2[5]
Phenylboronic acid¹³CDMSO-d₆133.7, 131.5, 127.8[6]
4-Methoxybenzoic acid¹³CDMSO-d₆167.1, 162.4, 131.2, 123.0, 113.6, 55.4[7]

Experimental Protocol: General ¹H NMR of Boronic Acids

  • Sample Preparation: Dissolve 5-10 mg of the boronic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.

  • Instrument Setup:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm, CDCl₃ at 7.26 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert into Spectrometer prep2->acq1 acq2 Acquire Spectrum acq1->acq2 proc1 Process Raw Data acq2->proc1 proc2 Assign Peaks & Interpret proc1->proc2

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and its products. When coupled with a separation technique like HPLC (LC-MS), it can provide structural information on impurities and degradation products.

Comparative Mass Spectrometry Data:

CompoundIonization MethodObserved m/z
(2-Methoxypyridin-4-yl)boronic acidESI+153.9 [M+H]⁺ (Calculated for C₆H₈BNO₃: 153.06)
4-Methoxyphenylboronic acidESI+153.1 [M+H]⁺ (Calculated for C₇H₉BO₃: 152.06)
Phenylboronic acidESI+123.1 [M+H]⁺ (Calculated for C₆H₇BO₂: 122.05)

Experimental Protocol: General LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in the initial mobile phase.

  • LC Separation: Perform chromatographic separation using an HPLC system as described previously.

  • Mass Spectrometry:

    • The eluent from the HPLC is directed into the mass spectrometer.

    • Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically in positive ion mode.

    • Acquire mass spectra over a relevant mass range (e.g., m/z 50-500).

  • Data Analysis: Correlate the peaks in the chromatogram with their corresponding mass spectra to identify the components of the mixture.

Alternative Techniques

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure. This can be particularly useful for confirming stereochemistry and studying intermolecular interactions.

The characterization of this compound and its products relies on a combination of chromatographic and spectroscopic techniques. While public data for this specific molecule is scarce, a comparative approach using its isomers and analogues provides a robust framework for analysis. HPLC is essential for purity assessment, while NMR and mass spectrometry are critical for structural confirmation. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently characterize their this compound products.

References

A Comparative Guide to Ligands for Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the coupling of 2-pyridylboronic acids presents a significant challenge, often referred to as the "2-pyridyl problem."[1][2][3] This difficulty arises from the inherent instability of the 2-pyridylboronic acid, which is prone to rapid protodeboronation under typical reaction conditions.[2][4] This guide provides a comparative overview of various ligand systems developed to overcome this challenge, supported by data from the literature.

The Challenge: Instability of 2-Pyridylboronic Acid

The nitrogen atom in the 2-position of the pyridine ring is believed to play a role in the facile cleavage of the C-B bond, leading to the unproductive formation of pyridine. To address this, much research has focused on the development of stabilized 2-pyridylboron reagents and optimized catalytic systems. The choice of ligand, in particular, is critical for achieving high yields and broad substrate scope.

Comparative Ligand Performance

The selection of an appropriate ligand is paramount for a successful 2-pyridylboronic acid coupling. Below is a summary of commonly employed ligand classes and their performance characteristics.

Phosphine Ligands:

Bulky, electron-rich phosphine ligands are among the most successful for this transformation. They are thought to promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, while stabilizing the palladium catalyst.

Ligand TypeSpecific ExamplesKey Features & Performance
Biaryl Phosphines RuPhos, XPhosGenerally provide high yields for a broad range of substrates, including challenging, sterically hindered, and electron-rich or -poor coupling partners.[5] Often considered the state-of-the-art for difficult couplings.
Ferrocenyl Phosphines dppfPd(dppf)Cl₂ is a commonly used and effective catalyst for the coupling of various boronic acids and esters with PyFluor, a sulfonyl fluoride-based coupling partner.[5][6]
Triphenylphosphine PPh₃Used in early protocols, often as Pd(PPh₃)₄.[1] While effective for some substrates, it may be less general than more advanced ligands and can sometimes lead to aryl-aryl exchange from the phosphine itself.[7]
Other Phosphines P(tBu)₃The use of P(tBu)₃ has been shown to improve yields in some cases, particularly with less reactive chloroaromatics, though its effectiveness can be system-dependent.[8]

N-Heterocyclic Carbene (NHC) Ligands:

NHC ligands are strong σ-donors that form highly stable complexes with palladium. Their steric bulk can be readily tuned, making them excellent candidates for challenging cross-coupling reactions.[9]

Ligand TypeSpecific ExamplesKey Features & Performance
Monodentate NHCs IPr, IMesSterically demanding NHCs can favor the formation of monoligated palladium complexes, which are often the active catalytic species.[9] They have been successfully applied to a variety of challenging cross-coupling reactions.
Bidentate NHCs -Offer enhanced stability through the chelate effect. Tetradentate NHC ligands with pyridyl wingtips are also being explored.[10]
Mixed Ligand Systems Ni(PPh₃)₂Cl₂/[Bmim]BrIn some nickel-catalyzed systems, an in-situ generated NHC can assist a bis(phosphine)nickel catalyst in the cross-coupling of diarylborinic acids with aryl chlorides, tosylates, and sulfamates.[11]

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of 2-pyridylboron reagents, adapted from the literature.

Protocol 1: General Procedure using a Phosphine Ligand

This protocol is a general guideline for the coupling of a stabilized 2-pyridylboron reagent with an aryl halide using a palladium-phosphine catalyst.

  • Reagents:

    • Aryl halide (1.0 equiv)

    • Stabilized 2-pyridylboron reagent (e.g., lithium 2-pyridyltriolborate) (1.5 - 3.0 equiv)[12]

    • Palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst) (1-5 mol%)

    • Phosphine ligand (e.g., XPhos) (1-5 mol%)

    • Base (e.g., K₃PO₄, Na₂CO₃) (3.0 equiv)

    • Anhydrous, degassed solvent (e.g., dioxane, DMF)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, stabilized 2-pyridylboron reagent, palladium source, ligand, and base.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture with stirring at the desired temperature (typically 80-120 °C) for the specified time (e.g., 8-24 hours).

    • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Perform an aqueous workup, typically by adding water or a saturated aqueous solution (e.g., NH₄Cl) and extracting with an organic solvent (e.g., ethyl acetate).[12]

    • Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Protocol 2: Procedure for Coupling with PyFluor using Pd(dppf)Cl₂

This protocol is adapted for the coupling of hetero(aryl) boronic acids or esters with pyridine-2-sulfonyl fluoride (PyFluor).[6]

  • Reagents:

    • PyFluor (0.3 mmol, 1.0 equiv)

    • Hetero(aryl) boronic acid or pinacol ester (0.45 mmol, 1.5 equiv)

    • Pd(dppf)Cl₂ (0.03 mmol, 10 mol%)

    • Na₃PO₄ (0.9 mmol, 3.0 equiv)

    • Solvent mixture: dioxane (0.8 mL) and water (0.2 mL)

  • Procedure:

    • In a reaction vial, combine PyFluor, the boronic acid or ester, Pd(dppf)Cl₂, and Na₃PO₄.

    • Add the dioxane/water solvent mixture.

    • Seal the vial and heat the reaction mixture at a temperature between 65 °C and 100 °C.[6]

    • After the reaction is complete, cool to room temperature and proceed with workup and purification as described in Protocol 1.

Visualizing the Process

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Aryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Ligand Comparison

The following flowchart outlines a typical workflow for a comparative study of different ligands for the 2-pyridylboronic acid coupling.

Ligand_Comparison_Workflow start Define Substrates (Aryl Halide & 2-Pyridylboron Reagent) ligand_selection Select Ligands for Screening (e.g., Phosphines, NHCs) start->ligand_selection reaction_setup Set Up Parallel Reactions (Identical Conditions, Varying Ligands) ligand_selection->reaction_setup monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction_setup->monitoring workup Quench, Workup, and Purify monitoring->workup analysis Analyze Product Yield and Purity (NMR, Chromatography) workup->analysis data_compilation Compile and Compare Data (Yields, TON, TOF) analysis->data_compilation conclusion Identify Optimal Ligand(s) data_compilation->conclusion

Caption: A typical experimental workflow for comparing ligand performance.

Conclusion

The successful Suzuki-Miyaura coupling of 2-pyridylboronic acids and their derivatives is highly dependent on the judicious choice of ligand and reaction conditions. While traditional ligands like PPh₃ have their place, modern, sterically demanding, and electron-rich phosphine and NHC ligands have proven to be more robust and versatile for this challenging transformation. For researchers and drug development professionals, the use of stabilized 2-pyridylboron reagents in conjunction with advanced ligands such as biaryl phosphines or sterically hindered NHCs offers the most promising route to the efficient synthesis of 2-arylpyridines and related structures. Careful optimization of the reaction parameters for each specific substrate combination remains crucial for achieving optimal results.

References

Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystal Structure of (4-Methoxypyridin-2-YL)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for rational drug design and development. This guide provides a comparative analysis of the X-ray crystal structure of (4-methoxypyridin-2-yl)boronic acid derivatives, offering insights into their solid-state packing and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, this guide draws comparisons with structurally related pyridyl and phenylboronic acid derivatives to predict its likely structural characteristics.

Boronic acids and their derivatives are a versatile class of compounds with significant applications in organic synthesis, materials science, and medicinal chemistry.[1][2] Their ability to form reversible covalent bonds with diols has made them attractive pharmacophores, particularly as enzyme inhibitors.[3][4] The precise arrangement of atoms in the crystalline state, determined by X-ray crystallography, governs the physicochemical properties of these molecules, including solubility, stability, and bioavailability.

Predicted vs. Observed Crystal Structures: A Comparative Analysis

Based on the crystal structures of analogous compounds, such as phenylboronic acid and various pyridylboronic acid derivatives, we can infer the probable solid-state conformation of this compound. A key feature of boronic acids is their tendency to form hydrogen-bonded dimers or extended networks in the solid state.[1][5]

FeaturePhenylboronic Acid4-(methoxycarbonyl)phenylboronic acidPredicted for this compound
Dimerization Motif Forms centrosymmetric dimers via hydrogen bonds between the boronic acid hydroxyl groups.[1]Also forms inversion dimers through O-H···O hydrogen bonds involving the boronic acid groups.[6][7]Likely to form similar hydrogen-bonded dimers. The presence of the pyridine nitrogen may introduce additional intermolecular interactions.
Molecular Planarity The boronic acid group is nearly coplanar with the phenyl ring.[1]The methoxycarbonyl group is slightly rotated out of the plane of the benzene ring.[6][7]The pyridine ring and the boronic acid group are expected to be largely coplanar to maximize conjugation. The methoxy group may exhibit some rotational freedom.
Intermolecular Interactions Primarily hydrogen bonding and van der Waals forces.In addition to hydrogen bonding, C-H···O and π-π stacking interactions are observed.[6]Expected to exhibit a combination of hydrogen bonding (O-H···O and potentially O-H···N), C-H···O, and possibly π-π stacking interactions involving the pyridine rings.
Crystal System Orthorhombic[1]Monoclinic[7]The crystal system will depend on the specific packing arrangement, which is influenced by the interplay of the various intermolecular forces.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a well-established technique. The general workflow for obtaining the X-ray crystal structure of a compound like this compound is as follows:

  • Crystallization: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is often achieved through slow evaporation of the solvent, vapor diffusion, or cooling crystallization techniques.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The crystal is rotated to collect a complete dataset of diffraction intensities.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.

  • Validation and Analysis: The final structure is validated for geometric and crystallographic reasonability. Bond lengths, bond angles, and intermolecular interactions are then analyzed.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Experimental workflow for X-ray crystal structure determination.

Structural Comparison and Logical Relationships

The synthesis of pyridylboronic acid derivatives often involves a Suzuki-Miyaura cross-coupling reaction. This highlights the relationship between the starting materials and the final product, whose structure is then elucidated by X-ray crystallography.

logical_relationship cluster_synthesis Synthesis cluster_characterization Structural Analysis start_material 2-Halogeno-4-methoxypyridine product This compound start_material->product Suzuki Coupling boronic_reagent Boron Reagent boronic_reagent->product crystal_structure X-ray Crystal Structure product->crystal_structure Crystallization & Diffraction intermolecular_interactions Intermolecular Interactions (H-bonding, π-stacking) crystal_structure->intermolecular_interactions physicochemical_properties Physicochemical Properties (Solubility, Stability) intermolecular_interactions->physicochemical_properties

Logical relationship from synthesis to structural properties.

References

Safety Operating Guide

Navigating the Safe Disposal of (4-Methoxypyridin-2-YL)boronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Safety and Hazard Information

Based on data from related compounds, (4-Methoxypyridin-2-YL)boronic acid is anticipated to be a solid that may cause skin, eye, and respiratory irritation.[1][2][3] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Key Hazard Summary Table

Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin IrritationMay cause redness and irritation upon contact.[1][2][3]Dermal
Eye IrritationMay cause serious eye irritation.[1][2][3]Ocular
Respiratory IrritationMay cause irritation to the respiratory tract if inhaled.[1][3]Inhalation
Acute Toxicity (Oral)May be harmful if swallowed.[3]Ingestion

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in the experimental workflow. Adherence to these procedures will minimize risk and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or waste this compound powder in a dedicated, clearly labeled, and sealable container.[1] This container should be made of a compatible material, such as high-density polyethylene.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, should be considered contaminated and collected in the same dedicated waste container.

  • Solutions: If the boronic acid is in a solution, it should be collected in a labeled, sealed container designated for halogenated or non-halogenated organic waste, depending on the solvent used. Do not mix with incompatible waste streams.

2. Container Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant).

    • The date the waste was first added to the container.

    • The name of the principal investigator or research group.

3. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Keep the container away from incompatible materials, such as strong oxidizing agents and strong acids.[1][2]

4. Final Disposal:

  • The disposal of the chemical waste must be handled by a licensed and approved waste disposal contractor.[1][4] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][3]

  • Follow all local, regional, and national regulations for hazardous waste disposal.

Experimental Workflow for Disposal

DisposalWorkflow Experimental Workflow for this compound Disposal cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Solid Waste & Contaminated Materials in a Labeled, Sealed Container A->C B Work in a Ventilated Area (Fume Hood) B->C D Collect Solutions in a Labeled, Sealed Liquid Waste Container B->D E Store Waste Container in a Designated, Secure Area C->E D->E F Arrange for Pickup by a Licensed Waste Disposal Contractor E->F G Complete all Necessary Waste Disposal Documentation F->G SpillResponse Spill Response Protocol spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation spill->ventilate ppe Don Appropriate PPE spill->ppe contain Contain Spill (Sweep or Absorb) ppe->contain collect Collect Waste into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report Spill to Supervisor decontaminate->report

References

Essential Safety and Operational Guide for Handling (4-Methoxypyridin-2-YL)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (4-Methoxypyridin-2-YL)boronic acid. The following procedures are based on established safety protocols for similar boronic acid derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is summarized in the table below.

PPE CategorySpecificationPurpose
Eye Protection Tight-sealing safety goggles or safety glasses with side-shields.[1][2][3][4]To protect eyes from dust particles and splashes, preventing serious eye irritation.[2][5][6][7][8]
Hand Protection Nitrile gloves or other appropriate protective gloves.[1][4]To prevent skin contact and irritation.[2][4][5][6][7][8]
Body Protection Laboratory coat.[1]To protect skin and personal clothing from contamination.[2][5]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[2][8]To be used when handling large quantities or when dust formation is likely to exceed exposure limits.[5][6][9]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to minimize risks associated with handling this compound.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[5][6][7][10]

  • For procedures that may generate dust, a fume hood is recommended.[1]

2. Handling Procedures:

  • Avoid the formation of dust.[2][3][7][8]

  • Do not breathe in dust, fumes, or vapors.[5][6][7][10]

  • Avoid contact with skin, eyes, and clothing.[2][3][5][7][8]

  • Wash hands and any exposed skin thoroughly after handling.[2][4][5][6][7]

  • Do not eat, drink, or smoke in the laboratory.[2][5][11]

3. Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[2][3][6][7][10]

  • Some similar compounds recommend refrigerated storage to maintain product quality.[2][10]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the chemical and any contaminated materials at an approved waste disposal plant.[2][3][6][7]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent before disposal. The rinsate should be collected and treated as hazardous waste.

  • Spill Management:

    • In case of a spill, avoid generating dust.[6]

    • Sweep or vacuum the spilled material into a suitable, closed container for disposal.[2][12]

    • Ensure the cleanup is performed by trained personnel wearing appropriate PPE.

  • General Guidance: Do not allow the product to enter drains or waterways.[5][6] For small quantities of the parent compound, boric acid, disposal down the drain with a large volume of water may be permissible depending on local regulations, but this is not recommended for substituted boronic acids without consulting your institution's Environmental Health & Safety (EHS) department.[12][13][14]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) for similar compounds B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Fume Hood/Ventilated Area) B->C D Weigh/Transfer Compound (Avoid Dust Generation) C->D E Perform Experiment D->E F Decontaminate Glassware & Work Surfaces E->F G Segregate Waste (Solid, Liquid, Sharps) F->G H Dispose of Waste in Labeled Containers G->H I Remove PPE & Wash Hands H->I

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.